molecular formula C7H9N3O2 B1354427 2-Ethylamino-3-nitropyridine CAS No. 26820-65-5

2-Ethylamino-3-nitropyridine

Cat. No.: B1354427
CAS No.: 26820-65-5
M. Wt: 167.17 g/mol
InChI Key: DDBQQNCEHLMYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylamino-3-nitropyridine is a chemical compound with the CAS Registry Number 26820-65-5 and a molecular formula of C7H9N3O2. It has a molecular weight of 167.17 g/mol and is specified with a minimum purity of 98% (GC) . This compound is primarily used as a versatile intermediate in organic syntheses, serving as a key building block for researchers in the development of more complex molecules . Its structure, featuring both nitropyridine and ethylamino functional groups, makes it a valuable precursor in various research applications, including pharmaceutical research and the synthesis of fine chemicals. As a standard specification, the product has a maximum moisture content of 0.5% . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses. Researchers can access supporting documentation, including specifications and Safety Data Sheets (SDS), for this compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-8-7-6(10(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQQNCEHLMYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475867
Record name 2-Ethylamino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26820-65-5
Record name N-Ethyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylamino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Ethylamino-3-nitropyridine" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethylamino-3-nitropyridine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound belonging to the nitropyridine class. While specific research on this exact molecule is not extensively documented, its structural features—a pyridine core, an activating nitro group, and a secondary amine substituent—position it as a valuable and versatile intermediate in synthetic chemistry. Nitropyridine derivatives are recognized as privileged structural motifs in drug design and materials science, serving as precursors to a wide range of biologically active molecules, including kinase inhibitors, and agents with antiviral and antitumor properties.[1][2]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the anticipated properties, reactivity, and potential applications of this compound. The insights are synthesized from established chemical principles and data from closely related structural analogues.

Molecular Structure and Physicochemical Properties

The functionality of this compound is dictated by the interplay of its three core components: the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group at the 3-position, and the electron-donating ethylamino group at the 2-position. This electronic arrangement is critical to its reactivity, particularly in nucleophilic aromatic substitution reactions.

Predicted Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₉N₃O₂Calculated
Molecular Weight 167.17 g/mol Calculated[3]
Appearance Yellow crystalline solidInferred from analogues[2][5]
Solubility Likely soluble in organic solvents like ethanol, chloroform.[2]Inferred
Melting Point Estimated range: 100-130 °CInferred from analogues[2][3]

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of this compound is expected to be the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-nitropyridine, with ethylamine.[5][6] The electron-withdrawing nitro group at the C3 position strongly activates the C2 position for attack by a nucleophile, making this a highly efficient transformation.

Experimental Protocol: Synthesis via SNAr
  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as ethanol or THF, add ethylamine (2.0-3.0 eq). The excess ethylamine also acts as a base to neutralize the HCl generated.

  • Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a yellow solid.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Chloro-3-nitropyridine P1 Nucleophilic Aromatic Substitution (SNAr) R1->P1 R2 Ethylamine (CH3CH2NH2) R2->P1 Prod This compound P1->Prod Ethanol/THF, Heat

Caption: Proposed synthesis of this compound via SNAr.

Core Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the nitro and amino functionalities, which allow for a range of subsequent transformations.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This transformation yields 2-ethyl-2,3-diaminopyridine, a highly valuable building block for the synthesis of fused heterocyclic systems like imidazopyridines, which are common in medicinal chemistry.

  • Further Aromatic Substitution: The existing substituents influence the reactivity of the remaining ring positions. The powerful electron-donating nature of the amino groups in the reduced product (2,3-diaminopyridine derivative) activates the ring towards electrophilic aromatic substitution.

  • N-Functionalization: The secondary amine of the ethylamino group can undergo further reactions such as acylation, alkylation, or sulfonylation to introduce additional diversity.

Reactivity_Diagram cluster_reduction Reduction Pathway cluster_aromatic_sub Aromatic Substitution cluster_amine_reaction Amine Modification Start This compound Product_A Pyridine-2,3-diamine derivative Start->Product_A H2, Pd/C or SnCl2 / HCl Product_B Substituted Pyridine Ring Start->Product_B Electrophilic or Nucleophilic Reagents Product_C N-Acylated/Alkylated Product Start->Product_C Acyl Chloride or Alkyl Halide

Caption: Key reactivity pathways of this compound.

Potential Applications in Drug Discovery and Materials Science

Given that nitropyridines are established precursors for bioactive compounds, this compound holds significant potential as a key intermediate.[1]

  • Pharmaceuticals: Its derivatives are promising scaffolds for developing therapeutic agents. The 2-amino-3-nitropyridine core is found in molecules targeting cancers, viral infections, and inflammatory diseases.[2][5][6] The ethyl group provides a vector for modifying steric bulk and lipophilicity, which can be fine-tuned to optimize drug efficacy and pharmacokinetic profiles.

  • Agrochemicals: The aminonitropyridine framework is crucial in the production of herbicides, fungicides, and insecticides.[2][5] This compound can serve as a starting material for novel crop protection agents.

  • Organic Dyes and Materials: The conjugated system of nitropyridines can impart unique optical and electronic properties.[7][8] Functionalized derivatives have been investigated for applications as dyes and nonlinear optical materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile can be inferred from closely related compounds like 2-amino-3-nitropyridine.[4][9]

  • Hazard Classification (Anticipated):

    • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

    • Skin Corrosion/Irritation: Causes skin irritation.[4][9]

    • Eye Damage/Irritation: Causes serious eye irritation.[4][9]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][9]

  • Recommended Handling Procedures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[11]

    • Keep away from heat, sparks, and open flames.[11]

    • Store in a tightly sealed container in a cool, dry place.[9][11]

Conclusion

This compound represents a promising, albeit under-characterized, chemical intermediate. Its structure combines the versatile reactivity of the aminonitropyridine scaffold with the modulating influence of an ethyl substituent. Through straightforward synthesis and a variety of potential downstream chemical transformations, particularly the reduction of its nitro group, this compound serves as a gateway to complex heterocyclic systems. Its potential applications as a precursor in the development of novel pharmaceuticals, agrochemicals, and functional organic materials make it a compound of significant interest for further scientific exploration.

References

"2-Ethylamino-3-nitropyridine" CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethylamino-3-nitropyridine

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal and synthetic chemistry. Characterized by the presence of an electron-donating ethylamino group and a potent electron-withdrawing nitro group, this molecule serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its strategic functionalization allows for a range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway grounded in established methodologies, insights into its reactivity, and a discussion of its applications in drug discovery, supported by detailed protocols and safety considerations.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The pyridine core is functionalized at the C2 and C3 positions, creating a unique electronic profile that dictates its reactivity.

Key Identifiers:

  • Chemical Name: 2-(Ethylamino)-3-nitropyridine

  • CAS Number: 26820-65-5[1]

  • Molecular Formula: C₇H₉N₃O₂

  • Molecular Weight: 167.17 g/mol [1]

The structure consists of a pyridine ring where the nitrogen atom is at position 1. An ethylamino group (-NHCH₂CH₃) is attached to carbon 2, and a nitro group (-NO₂) is attached to carbon 3.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Purity Typically ≥98% [1]
Appearance Expected to be a yellow crystalline solid [2][3]
Melting Point 163-165 °C (for the related 2-amino-3-nitropyridine) [2]

| Solubility | Soluble in many organic solvents like ethanol and chloroform |[4] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on well-established reactions of nitropyridines. The most logical and industrially viable approach involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, 2-chloro-3-nitropyridine, with ethylamine.

The electron-withdrawing nature of the nitro group and the ring nitrogen atom strongly activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions.[5] This makes the displacement of a good leaving group, such as a chloride, an efficient process.

G start 2-Chloro-3-nitropyridine (Starting Material) reaction Nucleophilic Aromatic Substitution (SₙAr) start->reaction reagent Ethylamine (C₂H₅NH₂) + Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) reagent->reaction product This compound (Final Product) reaction->product workup Aqueous Workup & Purification (e.g., Recrystallization) product->workup

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative methodology based on analogous transformations.[6][7]

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.

  • Nucleophilic Addition: Slowly add ethylamine (1.2 eq), either as a solution in THF or as a condensed gas, to the stirring mixture at room temperature. The causality for using a slight excess of the amine is to drive the reaction to completion.

  • Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water. This step precipitates the organic product while dissolving inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation yields 2-(ethylamino)pyridine-3-amine, a diamine precursor essential for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are prevalent in kinase inhibitor scaffolds.[8]

  • Modification of the Ethylamino Group: The secondary amine can undergo N-alkylation, N-acylation, or participate in coupling reactions, allowing for the introduction of diverse substituents to fine-tune the molecule's steric and electronic properties.

  • Electrophilic Aromatic Substitution (SₑAr): While the ring is generally electron-deficient, the powerful directing effects of the amino group could potentially allow for electrophilic substitution at the C5 position under forcing conditions.

G cluster_molecule This compound mol Pyridine Ring -NH-Et at C2 -NO₂ at C3 nitro Nitro Group (C3) reduction Reduction to -NH₂ nitro->reduction amino Ethylamino Group (C2) alkylation N-Alkylation / Acylation amino->alkylation coupling Coupling Reactions amino->coupling ring Pyridine Ring (C5) subst Electrophilic Substitution ring->subst cyclization Fused Ring Formation reduction->cyclization

Caption: Key reactivity sites of this compound.

Applications in Drug Development and Agrochemicals

Nitropyridine derivatives are foundational building blocks in modern chemistry.[9] They are integral to the synthesis of numerous active pharmaceutical ingredients (APIs) and crop protection agents.[10][11]

  • Kinase Inhibitors: The 2-aminopyridine scaffold is a "privileged" structure in drug design, frequently found in kinase inhibitors for oncology.[8] The synthesis of potent GSK3 and p70S6Kβ inhibitors often starts from functionalized 2-chloro-3-nitropyridines.[8] this compound serves as a direct precursor to scaffolds used in this therapeutic area.

  • Protein Degradation: A related bromo-substituted derivative is classified as a "Protein Degrader Building Block," highlighting the potential for this class of compounds in the development of PROTACs and molecular glues, a cutting-edge area of drug discovery.[12]

  • Agrochemicals: The nitropyridine core is also used to develop advanced herbicides and fungicides, contributing to global food security by enhancing crop protection.[4][9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 2-amino-3-nitropyridine and other nitropyridines can be used to establish a reliable safety profile.[3][13][14]

Table 2: Hazard Summary and Recommended Precautions

Hazard Class Description Precautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[16] Use only in a well-ventilated area or a chemical fume hood.[17]
Skin Irritation Causes skin irritation.[3][13] Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[13]
Eye Irritation Causes serious eye irritation.[3][13] Wear safety glasses or goggles. Ensure an eyewash station is readily accessible.[16]
Respiratory Irritation May cause respiratory irritation.[3] Avoid breathing dust. Use a NIOSH-approved respirator if ventilation is inadequate.[18]
Handling Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the laboratory.[15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Keep away from strong oxidizing agents.[16]

| Disposal | | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13] |

Conclusion

This compound represents a strategically important chemical intermediate. Its value is derived from a combination of straightforward synthesis, predictable reactivity at multiple sites, and its direct relevance to the construction of high-value molecules in the pharmaceutical and agrochemical industries. The ability to readily reduce the nitro group to form a key diamine precursor, in particular, positions this compound as a critical starting point for the synthesis of diverse heterocyclic scaffolds. A thorough understanding of its chemistry, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this versatile building block in the pursuit of scientific innovation.

References

An In-depth Technical Guide to 2-Ethylamino-3-nitropyridine: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethylamino-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental molecular and physical properties, outline a robust synthetic pathway, discuss its chemical reactivity, and explore its potential applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this molecule and its utility as a synthetic building block.

Core Molecular and Physicochemical Profile

This compound is a derivative of 2-aminopyridine, featuring an ethyl group attached to the amino nitrogen and a nitro group at the 3-position of the pyridine ring. The presence of the electron-withdrawing nitro group and the electron-donating ethylamino group creates a unique electronic environment within the molecule, influencing its reactivity and potential as a scaffold in organic synthesis.

The fundamental properties of this compound are summarized in the table below. These have been calculated based on its chemical structure, derived from the well-characterized parent compound, 2-Amino-3-nitropyridine.

PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Parent Compound (CAS) 2-Amino-3-nitropyridine (4214-75-9)

Note: As this compound is a niche derivative, some of its physical properties are not extensively documented. Properties of the closely related 2-(Ethylamino)-5-nitropyridine include a melting point of 120-123°C, which can serve as an approximate reference.[1]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in pyridine chemistry takes advantage of the electron-deficient nature of the pyridine ring, which is further activated by the presence of a strong electron-withdrawing group like the nitro group.[2]

The most direct and industrially scalable synthesis involves the reaction of 2-chloro-3-nitropyridine with ethylamine. The chlorine atom at the 2-position serves as an excellent leaving group, and its departure is facilitated by the para-nitro group, which stabilizes the intermediate Meisenheimer complex.

Synthesis_of_this compound reactant1 2-Chloro-3-nitropyridine reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: Ethanol or DMF Base: Triethylamine (optional) reactant1->reaction Substrate reactant2 Ethylamine (C2H5NH2) reactant2->reaction Nucleophile product This compound byproduct Ethylammonium chloride reaction->product Main Product reaction->byproduct Byproduct

Caption: Proposed synthetic workflow for this compound via SNAr.

This protocol is a generalized procedure based on established methods for similar nucleophilic aromatic substitutions on chloronitropyridines.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add ethylamine (1.1 to 1.5 equivalents). If the ethylamine is in a gaseous form, it can be bubbled through the solution. Alternatively, an aqueous solution of ethylamine can be used, though this may require adjustments to the workup procedure. The addition of a non-nucleophilic base like triethylamine (1.2 equivalents) is recommended to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: The reaction mixture is heated to reflux (for ethanol) or to a temperature between 80-120°C (for DMF). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed. This typically takes 2-16 hours, depending on the solvent and temperature.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and base.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Scientific Insights

The chemical behavior of this compound is dictated by the interplay of its functional groups.

  • The Pyridine Ring: As a heterocyclic aromatic system, it can undergo further electrophilic substitution, though the ring is deactivated by the nitro group.

  • The Nitro Group: This group is a strong deactivator for electrophilic aromatic substitution but an activator for nucleophilic aromatic substitution. It can also be reduced to an amino group, opening up a plethora of further functionalization possibilities, such as diazotization or acylation. This makes nitropyridines valuable precursors for a wide range of biologically active molecules.[3]

  • The Ethylamino Group: The secondary amine is nucleophilic and can be further alkylated or acylated. The lone pair on the nitrogen atom can also participate in coordination with metal ions.

The presence of both a hydrogen bond donor (the N-H of the ethylamino group) and acceptors (the nitro group oxygens and the pyridine nitrogen) allows for the formation of interesting supramolecular structures and interactions with biological macromolecules.

Applications in Research and Drug Development

While specific applications for this compound are not widely reported, its structural similarity to 2-Amino-3-nitropyridine suggests its utility as a versatile intermediate in several key areas.[4]

2-Amino-3-nitropyridine is a known building block in the synthesis of various therapeutic agents, including antitumor and antiviral drugs.[4] The ethylamino derivative can be used to introduce a lipophilic ethyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate, such as its solubility, membrane permeability, and metabolic stability. The core structure is a key component in developing kinase inhibitors and other targeted therapies.

In the agrochemical industry, nitropyridine derivatives are instrumental in the production of herbicides and fungicides.[4] this compound can serve as a precursor for novel crop protection agents, where modifications to the substituent groups can fine-tune the compound's efficacy and selectivity.

The donor-acceptor nature of the molecule, arising from the ethylamino and nitro groups, gives it potential applications in the field of nonlinear optics and as a component in organic dyes and pigments.

Safety, Handling, and Storage

As there is no specific safety data sheet for this compound, the safety precautions for the closely related and hazardous compound 2-Aminopyridine should be followed as a conservative measure.

  • Hazard Identification: Assumed to be toxic if swallowed or in contact with skin. It may cause severe skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask or respirator is recommended if handling the solid form.

  • Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound, while not as extensively studied as its parent amine, represents a valuable tool for chemical synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the versatile reactivity of its functional groups make it a promising building block for the development of novel pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding for researchers looking to explore the potential of this and related nitropyridine derivatives in their work.

References

Navigating the Physicochemical Landscape of 2-Ethylamino-3-nitropyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's physicochemical properties is paramount to its successful development and application. 2-Ethylamino-3-nitropyridine, a substituted pyridine derivative, presents a structural motif of interest in medicinal chemistry and materials science.[1] The strategic placement of an ethylamino group and a nitro group on the pyridine ring suggests a molecule with nuanced electronic and intermolecular characteristics that dictate its behavior in various environments. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical parameters of solubility and stability for this compound. While direct, extensive literature on this specific molecule is sparse, this guide synthesizes data from closely related analogs, established chemical principles, and industry-standard methodologies to offer a robust framework for its characterization.

The journey of a novel chemical entity from the laboratory bench to a viable product is paved with meticulous experimentation and data interpretation. Solubility directly influences bioavailability, formulation strategies, and purification processes, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.[2][3] This document aims to equip the reader with the foundational knowledge and practical protocols to expertly navigate the solubility and stability challenges associated with this compound.

Section 1: Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of chemical and pharmaceutical development. The principle of "like dissolves like" provides a foundational understanding, where the polarity of both the solute and the solvent governs the extent of dissolution.[4] For this compound, the presence of a polar nitro group and a hydrogen-bond-donating amino group, coupled with the overall aromatic system of the pyridine ring and the nonpolar ethyl group, results in a complex solubility profile.

Predicted and Analog-Derived Solubility Characteristics

In organic solvents, nitropyridines are generally characterized as being soluble.[4] The polarity of pyridine itself allows for miscibility with a wide range of polar and non-polar organic solvents.[6] It is therefore expected that this compound will exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols such as methanol and ethanol. Its solubility in less polar solvents like ethyl acetate and dichloromethane is likely to be moderate, while it is expected to be poorly soluble in non-polar hydrocarbon solvents like hexane.

Table 1: Estimated Solubility of this compound Based on Analog Data and Chemical Principles

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH 7.4)LowBased on analog data for 2-Amino-3-nitropyridine[5]; the ethyl group increases hydrophobicity.
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino and nitro groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions with the polar functional groups.
Moderately Polar Ethyl Acetate, DichloromethaneModerateA balance of polar and non-polar characteristics allows for some interaction.
Non-Polar Hexane, TolueneLowMismatch in polarity between the solute and solvent.
Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The following are standard, reliable methods for quantifying the solubility of a compound like this compound.

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to expedite separation.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility by accounting for the dilution factor.

Causality Behind Experimental Choices: The extended equilibration time ensures that the dissolution process has reached a true thermodynamic equilibrium, providing a definitive solubility value. The use of a validated HPLC method offers high specificity and sensitivity for accurate quantification.

For earlier stages of development where rapid assessment is needed, HTS methods can be employed.

  • Kinetic Solubility Assays: These methods, often employing nephelometry or turbidimetry, measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon addition to an aqueous buffer. While faster, these methods provide a measure of kinetic solubility, which may differ from thermodynamic solubility.

Solubility_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Analysis Analysis A Weigh excess This compound B Add to known volume of solvent in a sealed vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or let stand to separate phases C->D E Withdraw and dilute supernatant D->E F Quantify concentration by HPLC-UV E->F G Calculate Solubility F->G caption Workflow for Equilibrium Shake-Flask Solubility Determination

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Section 2: Stability Profile of this compound

The chemical stability of a compound is a critical attribute that influences its viability as a drug candidate or advanced material.[7] Stability studies are designed to understand how a molecule degrades under various environmental conditions, which helps in identifying stable formulations, determining appropriate storage conditions, and establishing a shelf-life.[2][8] For this compound, the presence of the nitro and amino groups suggests potential susceptibility to specific degradation pathways.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[7][8] These studies involve subjecting the compound to conditions more severe than those it would likely encounter during its lifecycle to accelerate degradation and identify potential degradation products.[2][3] The outcomes of these studies are crucial for developing stability-indicating analytical methods.[7]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C)Hydrolysis of the amino group or other susceptible bonds.
Basic Hydrolysis 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C)Hydrolysis, potentially leading to the formation of 2-hydroxy-3-nitropyridine.[9]
Oxidative Degradation 3-30% H₂O₂, ambient or elevated temperatureOxidation of the amino group or the pyridine ring.
Thermal Degradation Dry heat (e.g., 80-105°C) in a controlled ovenGeneral thermal decomposition.
Photostability Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[10]Photolytic degradation, potentially involving the nitro group.
Experimental Protocols for Stability Assessment

A systematic approach is required to evaluate the stability of this compound under the stress conditions outlined above.

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, peroxide) at a known concentration (e.g., 1 mg/mL). For thermal and photostability studies, use the solid compound.

  • Stress Application: Expose the samples to the specified conditions for a defined period. It is advisable to take time points to understand the degradation kinetics. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Neutralization/Quenching: For samples in acidic or basic media, neutralize the solution before analysis. For oxidative studies, the reaction may need to be quenched.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from all its degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity assessment and identification of degradants.

  • Data Evaluation: Calculate the percentage of degradation. If significant degradation is observed (typically 5-20%), the study is considered successful in producing the relevant degradation products.

Trustworthiness of the Protocol: The inclusion of a control sample and the use of a stability-indicating analytical method are self-validating components of this protocol. The ability to resolve the parent compound from its degradants ensures that the observed loss of the parent is due to degradation and not analytical artifact.

Stability_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis and Evaluation A Prepare solutions of This compound B1 Acidic Hydrolysis A->B1 B2 Basic Hydrolysis A->B2 B3 Oxidative A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Neutralize/Quench (if applicable) B1->C B2->C B3->C D Analyze by Stability-Indicating HPLC-UV/MS B4->D B5->D C->D E Calculate % Degradation and Identify Degradants D->E caption Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Conclusion

The successful progression of this compound in any research or development pipeline is intrinsically linked to a comprehensive understanding of its solubility and stability. This guide has provided a framework for approaching these critical physicochemical parameters. While estimations based on analogs offer initial insights, rigorous experimental determination using the detailed protocols herein is non-negotiable for generating the reliable data required for informed decision-making. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can unlock the full potential of this promising molecule, ensuring its effective and safe application in the fields of medicine and materials science.

References

Spectroscopic Characterization of 2-Ethylamino-3-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the spectroscopic properties of 2-Ethylamino-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. While a complete, publicly available experimental dataset for this specific molecule is not readily found, this document leverages established spectroscopic principles and extensive data from analogous compounds to present a comprehensive and predictive analysis. This approach, grounded in scientific literature, offers researchers and drug development professionals a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of this compound

This compound belongs to the class of substituted nitropyridines, which are of significant interest in medicinal chemistry. The presence of the nitro group, a potent electron-withdrawing group, and the amino functionality makes this molecule a versatile building block for the synthesis of more complex heterocyclic systems. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during synthesis and development. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard approach for acquiring high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms Homogenize spectrometer High-Field NMR Spectrometer add_tms->spectrometer tune_shim Tune and Shim spectrometer->tune_shim acquire_1h Acquire ¹H Spectrum tune_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum tune_shim->acquire_13c phase_correct Phase Correction acquire_1h->phase_correct acquire_13c->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration (¹H) baseline_correct->integrate peak_pick Peak Picking baseline_correct->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound will exhibit characteristic signals for the ethyl group and the pyridine ring protons. The chemical shifts are influenced by the electronic effects of the amino and nitro groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-4~8.2 - 8.4dd1HJ(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2
H-5~6.7 - 6.9dd1HJ(H5-H4) ≈ 8-9, J(H5-H6) ≈ 4-5
H-6~8.0 - 8.2dd1HJ(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2
NH~8.5 - 9.0br t1HJ(NH-CH₂) ≈ 5-6
CH₂~3.4 - 3.6q2HJ(CH₂-CH₃) ≈ 7
CH₃~1.2 - 1.4t3HJ(CH₃-CH₂) ≈ 7

Causality behind Predictions: The electron-withdrawing nitro group at the 3-position will significantly deshield the adjacent H-4 proton, shifting it downfield. The amino group at the 2-position is electron-donating, which will shield the H-6 and, to a lesser extent, the H-4 and H-5 protons. The NH proton is expected to be a broad triplet due to coupling with the adjacent methylene group and exchange phenomena. The ethyl group will show a typical quartet for the methylene protons and a triplet for the methyl protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2~158 - 162
C-3~130 - 135
C-4~135 - 140
C-5~110 - 115
C-6~145 - 150
CH₂~40 - 45
CH₃~14 - 16

Causality behind Predictions: The carbon atom attached to the amino group (C-2) will be significantly deshielded. The carbon bearing the nitro group (C-3) will also be downfield, though to a lesser extent than C-2. The pyridine ring carbons (C-4, C-5, C-6) will resonate in the aromatic region, with their specific shifts influenced by the substituents. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the N-H, C-H, N=O, and C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Diagram of the ATR-FTIR Experimental Setup:

ATR_FTIR cluster_instrument FTIR Spectrometer cluster_atr ATR Accessory IR_Source IR Source Interferometer Interferometer Detector Detector ATR_Crystal ATR Crystal Interferometer->ATR_Crystal Incident IR Beam ATR_Crystal->Detector Reflected IR Beam Sample Sample Pressure_Arm Pressure Arm Pressure_Arm->Sample

Caption: Schematic of an ATR-FTIR setup.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands. These predictions are supported by experimental data from structurally similar 2-alkylamino-3-nitropyridine derivatives.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch~3400 - 3300Medium
Aromatic C-H Stretch~3100 - 3000Medium-Weak
Aliphatic C-H Stretch~2980 - 2850Medium
Asymmetric NO₂ Stretch~1530 - 1500Strong
Symmetric NO₂ Stretch~1350 - 1320Strong
C=C and C=N Ring Stretch~1620 - 1450Medium-Strong
N-H Bend~1600 - 1550Medium
C-N Stretch~1300 - 1200Medium

Causality behind Predictions: The N-H stretching vibration of the secondary amine will appear as a single, relatively sharp band in the 3400-3300 cm⁻¹ region. The strong electron-withdrawing nature of the nitro group results in two very strong and characteristic absorption bands for its asymmetric and symmetric stretching modes. The aromatic C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region, and the aliphatic C-H stretching of the ethyl group will be observed just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum will be characterized by absorptions arising from π → π* and n → π* transitions, influenced by the conjugated system and the substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol. The polarity of the solvent can influence the position of the absorption maxima.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Data Acquisition: Place the cuvette with the sample solution in the spectrophotometer and record the absorbance spectrum over a suitable wavelength range (e.g., 200-600 nm).

Diagram of the UV-Vis Spectrophotometer Workflow:

UV_Vis_Workflow Light_Source Light Source (UV-Vis) Monochromator Monochromator Light_Source->Monochromator Polychromatic Light Cuvette Cuvette with Sample Solution Monochromator->Cuvette Monochromatic Light Detector Detector Cuvette->Detector Transmitted Light Readout Absorbance Spectrum Detector->Readout Signal Processing

Caption: Simplified workflow of a UV-Vis spectrophotometer.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to exhibit two main absorption bands.

Electronic Transition Predicted λ_max (nm) Molar Absorptivity (ε)
π → π~250 - 280High
n → π / Intramolecular Charge Transfer~350 - 400Moderate

Causality behind Predictions: The π → π* transition, associated with the conjugated pyridine ring, will result in a strong absorption band at a shorter wavelength. The presence of the amino and nitro groups facilitates an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the pyridine ring. This ICT transition is expected to give rise to a longer-wavelength absorption band, which may extend into the visible region, potentially imparting a yellowish color to the compound.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed and predictive analysis of its NMR, IR, and UV-Vis spectra. The provided experimental protocols and the rationale behind the spectral interpretations offer a valuable resource for researchers and professionals in the fields of drug discovery and chemical synthesis, enabling them to confidently characterize this important molecule and its derivatives.

Synthesis of "2-Ethylamino-3-nitropyridine" from 2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of 2-Ethylamino-3-nitropyridine

Abstract: This document provides a comprehensive technical guide for the synthesis of this compound from 2-chloro-3-nitropyridine. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in heterocyclic chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, process optimization parameters, and safety protocols. By explaining the causality behind experimental choices and providing robust validation methods, this guide aims to ensure both scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a valuable substituted pyridine derivative. Its structural motif is a key pharmacophore and a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. The presence of the amino and nitro groups on the pyridine ring allows for a wide range of subsequent chemical transformations. The synthesis from 2-chloro-3-nitropyridine is an efficient and common route, leveraging the principles of nucleophilic aromatic substitution (SNAr)[1][2]. Understanding the nuances of this reaction is critical for achieving high yield and purity, which are paramount in a drug development context.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloro-3-nitropyridine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, but this characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) group at the 3-position[2][3].

Causality of Reactivity:

  • Activation: The -NO₂ group powerfully withdraws electron density from the pyridine ring through both inductive and resonance effects. This creates a significant partial positive charge (δ+) on the carbon atoms of the ring, particularly at the C2 and C6 positions (ortho and para to the nitro group).

  • Nucleophilic Attack: The C2 carbon, bonded to the chlorine atom, becomes highly electrophilic and thus susceptible to attack by a nucleophile. Ethylamine (CH₃CH₂NH₂), with its lone pair of electrons on the nitrogen atom, acts as the potent nucleophile.

  • Intermediate Formation: The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. This stabilization of the intermediate is the primary reason the reaction proceeds efficiently[2].

  • Leaving Group Departure: The reaction concludes with the departure of the chloride ion (Cl⁻), a good leaving group, and the re-aromatization of the pyridine ring to form the final product. The proton lost from the ethylamino group is typically scavenged by a second equivalent of ethylamine or an added non-nucleophilic base.

SNAr_Mechanism Figure 1: S(N)Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R1 2-Chloro-3-nitropyridine INT Meisenheimer Complex (Resonance Stabilized) R1->INT Nucleophilic Attack R2 Ethylamine R2->INT P1 This compound INT->P1 Leaving Group Departure & Aromatization P2 Chloride Ion (Cl⁻) INT->P2 P3 Protonated Base (e.g., EtNH₃⁺)

Caption: Figure 1: S(N)Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and emphasizes safety and reproducibility.

3.1. Materials and Reagents

Reagent/MaterialGradeCAS No.Supplier SuggestionNotes
2-Chloro-3-nitropyridine≥98%5470-18-8Sigma-Aldrich, AcrosYellow solid.[4][5]
Ethylamine solution70% in H₂O or 2.0 M in THF/EtOH75-04-7Sigma-AldrichCorrosive and flammable. Handle in a fume hood.
Ethanol (EtOH) or Isopropanol (IPA)Anhydrous, ≥99.5%64-17-5Fisher ScientificA suitable reaction solvent.
Triethylamine (Et₃N)≥99%121-44-8Sigma-AldrichOptional base to scavenge HCl.
Ethyl Acetate (EtOAc)ACS Grade141-78-6VWRFor extraction and chromatography.
HexanesACS Grade110-54-3VWRFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade7487-88-9Fisher ScientificFor drying organic layers.
Silica Gel60 Å, 230-400 mesh7631-86-9Sorbent TechnologiesFor column chromatography.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq) in isopropanol (30 mL).[2] Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add ethylamine (70% aqueous solution, ~1.4 mL, ~22.0 mmol, 2.2 eq) dropwise at room temperature. Rationale: Using a slight excess of the amine ensures the reaction goes to completion and helps to neutralize the HCl byproduct generated.

  • Reaction Execution: Heat the reaction mixture to 80 °C using a heating mantle and oil bath.[2] Maintain this temperature and allow the reaction to proceed with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).[2]

  • Work-up and Extraction: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (25 mL) and ethyl acetate (25 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).[2]

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange solid.

Purification and Characterization

High purity is essential for subsequent applications. The crude product is typically purified by column chromatography or recrystallization.

4.1. Purification Protocol (Column Chromatography)

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a 9:1 Hexanes:Ethyl Acetate slurry.

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with a gradient of Hexanes:Ethyl Acetate, starting from 9:1 and gradually increasing the polarity to 3:1.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a bright yellow solid.

4.2. Expected Characterization Data

The identity and purity of the final compound must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
Appearance Bright yellow solid.
Yield Typically 85-95% after purification.
Melting Point 163-165 °C.
¹H NMR (CDCl₃)δ (ppm): ~8.3 (dd, 1H), ~8.2 (br s, 1H, NH), ~7.1 (dd, 1H), ~3.6 (m, 2H, CH₂), ~1.4 (t, 3H, CH₃). Note: Exact shifts may vary.
¹³C NMR (CDCl₃)δ (ppm): ~158, ~153, ~135, ~130, ~118, ~38, ~15. Note: Exact shifts may vary.
FT-IR (KBr)ν (cm⁻¹): ~3400 (N-H stretch), ~1600 (C=C stretch), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch).[6]
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₇H₉N₃O₂ is 168.07; found ~168.1.

Process Optimization and Parameter Influence

The efficiency of this synthesis can be influenced by several key parameters. Understanding their impact allows for process optimization to maximize yield and minimize impurities.

ParameterOptionsEffect on Reaction
Solvent Ethanol, Isopropanol, Acetonitrile, DMFProtic solvents like ethanol and isopropanol are effective as they can solvate the ionic intermediate.[2][7] Aprotic polar solvents like DMF can accelerate the reaction but may require higher purification effort.
Temperature Room Temp to 100 °CHeating to 80 °C significantly accelerates the reaction rate compared to room temperature.[2] Higher temperatures may lead to side product formation.
Base Excess Amine, Et₃N, K₂CO₃Using an excess of ethylamine (2.0-2.2 eq) is often sufficient to act as both the nucleophile and the base to scavenge the HCl byproduct.[8] An external, non-nucleophilic base like triethylamine can be added to prevent the formation of ethylammonium hydrochloride salt, which can sometimes complicate work-up.[2]
Stoichiometry 1.0 - 3.0 eq of AmineA molar excess of ethylamine is crucial to drive the reaction to completion. Typically, 2.0 to 2.2 equivalents are optimal.

Workflow Visualization

Synthesis_Workflow Figure 2: Overall Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: 1. 2-Chloro-3-nitropyridine 2. Ethylamine Solution setup Assemble Glassware: Round-bottom flask, condenser, stir bar reagents->setup dissolve Dissolve Starting Material in Isopropanol setup->dissolve add Add Ethylamine Dropwise dissolve->add heat Heat to 80°C (2-4 hours) add->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete concentrate1 Concentrate in vacuo monitor->concentrate1 Complete extract Aqueous Work-up (H₂O / EtOAc) concentrate1->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate2 Concentrate Crude Product dry->concentrate2 purify Purify by Column Chromatography concentrate2->purify product Pure Product: This compound purify->product characterize Characterize: NMR, MS, IR, MP product->characterize

Caption: Figure 2: Overall Synthesis Workflow

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Chloro-3-nitropyridine: Harmful if swallowed.[4][9] Causes skin and serious eye irritation.[4][9] May cause respiratory irritation.[9] Wear gloves, safety glasses, and a lab coat.

  • Ethylamine: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Handle in a well-ventilated fume hood away from ignition sources.

  • Triethylamine: Flammable liquid. Toxic if inhaled and harmful if swallowed. Causes severe skin and eye damage.

  • General Handling: Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat. Perform the reaction in a well-ventilated chemical fume hood.[4]

Conclusion

The synthesis of this compound from 2-chloro-3-nitropyridine is a robust and high-yielding reaction governed by the SNAr mechanism. The key to a successful synthesis lies in the activation of the pyridine ring by the nitro group, the choice of appropriate reaction conditions (solvent, temperature), and a meticulous purification process. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this important chemical intermediate for further application in drug discovery and development.

References

The Emergent Therapeutic Potential of 2-Amino-3-Nitropyridine Derivatives: A Deep Dive into Their Mechanism of Action as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-3-nitropyridine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile precursor for a new generation of targeted therapeutics. While "2-Ethylamino-3-nitropyridine" represents a specific entity within this class, the broader family of its derivatives has garnered significant attention for potent anti-cancer activities. This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, with a primary focus on their role as inhibitors of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will dissect the synthetic strategies that transform the core scaffold into complex heterocyclic systems, analyze the structure-activity relationships that govern their potency, and detail the experimental protocols used to validate their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Introduction: The Rise of a Privileged Scaffold

Pyridine-based ring systems are a mainstay in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021[1]. Among these, nitropyridines, and specifically the 2-amino-3-nitropyridine framework, have proven to be exceptionally valuable starting materials for the synthesis of a diverse array of biologically active molecules[1][2]. The true therapeutic potential of this scaffold is unlocked through its chemical tractability, allowing for the construction of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines. These derivatives have demonstrated significant promise in oncology by targeting aberrant signaling pathways that drive tumor growth and proliferation.

The core mechanism of action for many of these derivatives lies in their ability to function as ATP-competitive inhibitors of protein kinases.[3][4] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a protein substrate. In many cancers, these kinases are overactive, leading to uncontrolled cell growth. By blocking the ATP-binding site, 2-amino-3-nitropyridine derivatives can effectively shut down these oncogenic signaling cascades.

The Synthetic Gateway: From 2-Amino-3-Nitropyridine to Potent Inhibitors

The journey from the basic 2-amino-3-nitropyridine scaffold to a clinically relevant kinase inhibitor involves sophisticated synthetic organic chemistry. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, making it a key handle for chemical modification. Two of the most important classes of derivatives synthesized from this precursor are pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities, including potent inhibition of EGFR and VEGFR kinases.[3][5] The synthesis of these compounds often involves the condensation of a 2-amino-3-cyanopyridine derivative (which can be derived from 2-amino-3-nitropyridine) with a suitable cyclizing agent.

Diagram: Synthetic Pathway to Pyrido[2,3-d]pyrimidines

synthetic_pathway_pyrido start 2-Amino-3-nitropyridine intermediate1 2-Amino-3-cyanopyridine start->intermediate1 Reduction & Cyanation product Pyrido[2,3-d]pyrimidine Core intermediate1->product reagent1 Cyclizing Reagent (e.g., Formamide) reagent1->product synthetic_pathway_imidazo start 2-Amino-3-nitropyridine intermediate1 2,3-Diaminopyridine start->intermediate1 Nitro Group Reduction product Imidazo[4,5-b]pyridine Core intermediate1->product reagent1 Aldehyde/Carboxylic Acid Derivative reagent1->product EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits ATP Binding VEGFR2_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAF_MEK_ERK Raf-MEK-ERK PKC->RAF_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor 2-Amino-3-nitropyridine Derivative Inhibitor->VEGFR2 Inhibits ATP Binding experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis synthesis Synthesis of 2-Amino-3-nitropyridine Derivatives kinase_assay In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) synthesis->kinase_assay mtt_assay MTT Cell Viability Assay synthesis->mtt_assay data_analysis IC50/GI50 Determination SAR Analysis kinase_assay->data_analysis other_cellular Apoptosis, Cell Cycle, Migration Assays mtt_assay->other_cellular mtt_assay->data_analysis other_cellular->data_analysis

References

The Strategic Utility of 2-Ethylamino-3-nitropyridine in the Synthesis of Fused Heterocyclic Systems: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among its numerous derivatives, 2-Ethylamino-3-nitropyridine stands out as a highly versatile and strategic precursor for the construction of a variety of fused heterocyclic compounds. Its unique electronic and structural features, characterized by the presence of an electron-donating ethylamino group and a strongly electron-withdrawing nitro group on adjacent positions of the pyridine ring, orchestrate a rich and predictable reactivity profile. This guide provides a comprehensive overview of the synthesis, key reactions, and practical applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in the synthesis of privileged heterocyclic cores, such as imidazo[4,5-b]pyridines, which are bioisosteres of purines.

Synthesis of this compound: A Foundational Precursor

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction on an activated pyridine ring. The readily available 2-chloro-3-nitropyridine serves as an excellent starting material, where the chlorine atom at the 2-position is activated for displacement by the adjacent nitro group.

The reaction with ethylamine proceeds smoothly, typically in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.

Table 1: Synthesis of this compound

Starting MaterialReagentSolventBaseTemperature (°C)Time (h)Yield (%)
2-Chloro-3-nitropyridineEthylamineEthanolTriethylamineReflux2-480-90 (Typical)
2-Chloro-3-nitropyridineEthylamineIsopropanol/Water (1:1)-802-485-95 (Typical)
2-Chloro-3-nitropyridineEthylamineN,N-Dimethylformamide (DMF)Potassium Carbonate100-1402-16High (Typical)

Note: Yields are typical and can vary based on the specific reaction scale and purification method.

Experimental Protocol: Synthesis of N-ethyl-3-nitropyridin-2-amine

This protocol provides a robust and reproducible method for the gram-scale synthesis of the title compound.

Materials:

  • 2-Chloro-3-nitropyridine

  • Ethylamine (70% solution in water or as a gas)

  • Ethanol

  • Triethylamine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.2 M.

  • Add ethylamine (1.1-1.5 eq) to the solution, followed by the addition of triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure N-ethyl-3-nitropyridin-2-amine.

Characterization Data (Typical):

  • Appearance: Yellow solid

  • Molecular Formula: C7H9N3O2[1]

  • Molecular Weight: 167.17 g/mol [1]

  • CAS Number: 26820-65-5[1]

The causality behind these experimental choices lies in the principles of SNAr reactions. The polar protic solvent (ethanol) can solvate the leaving group, while the base (triethylamine) neutralizes the generated acid, driving the reaction to completion. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

The Gateway to Fused Heterocycles: Reductive Cyclization

The true synthetic power of this compound is realized in its conversion to fused heterocyclic systems. The key transformation is a two-step sequence initiated by the reduction of the nitro group to an amino group, generating a highly reactive ortho-diamine intermediate, N-ethyl-pyridine-2,3-diamine. This intermediate is typically not isolated and is subjected to in-situ cyclization with a suitable one-carbon electrophile.

Caption: Reductive cyclization of this compound.

Synthesis of Imidazo[4,5-b]pyridines: A Purine Bioisostere

Imidazo[4,5-b]pyridines are of significant interest in medicinal chemistry as they are structural bioisosteres of purines and are found in numerous kinase inhibitors and other biologically active molecules.[2] The synthesis of this scaffold from this compound is a highly efficient process.

The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation (e.g., H2 over Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl2) or iron in acidic media.[3] The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Following the reduction, the in-situ generated N-ethyl-pyridine-2,3-diamine is cyclized with a one-carbon electrophile. Common reagents for this cyclization include formic acid, triethyl orthoformate, or an aldehyde.[4] The use of formic acid or triethyl orthoformate leads to the formation of an unsubstituted imidazole ring, while an aldehyde will introduce a substituent at the 2-position of the imidazo[4,5-b]pyridine core.

Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.

Experimental Protocol: One-Pot Synthesis of 1-Ethyl-1H-imidazo[4,5-b]pyridine

This protocol describes a one-pot procedure for the synthesis of the imidazo[4,5-b]pyridine core, which is advantageous as it avoids the isolation of the potentially unstable diamine intermediate.

Materials:

  • N-ethyl-3-nitropyridin-2-amine

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or Palladium on carbon (10% Pd/C)

  • Ethanol or Acetic Acid

  • Formic acid or Triethyl orthoformate

  • Hydrogen source (for catalytic hydrogenation)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure (using SnCl2):

  • To a solution of N-ethyl-3-nitropyridin-2-amine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • After completion of the reduction, cool the reaction mixture and add formic acid (excess) or triethyl orthoformate (1.5-2.0 eq).

  • Heat the mixture to reflux for an additional 2-4 hours to facilitate cyclization.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-ethyl-1H-imidazo[4,5-b]pyridine.

Procedure (using Catalytic Hydrogenation):

  • In a pressure vessel, dissolve N-ethyl-3-nitropyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add formic acid (excess) or triethyl orthoformate (1.5-2.0 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Work-up and purify the product as described in the SnCl2 method.

Table 2: Representative Heterocyclic Compounds Derived from this compound

ProductCyclizing AgentReduction MethodYield (%)
1-Ethyl-1H-imidazo[4,5-b]pyridineFormic AcidSnCl270-85 (Typical)
1-Ethyl-1H-imidazo[4,5-b]pyridineTriethyl OrthoformateH2/Pd-C75-90 (Typical)
1-Ethyl-2-methyl-1H-imidazo[4,5-b]pyridineAcetic AnhydrideH2/Pd-C65-80 (Typical)

Applications in Drug Discovery and Materials Science

The fused heterocyclic systems derived from this compound are of significant interest due to their diverse biological activities and potential applications in materials science.

Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold is a key component in a multitude of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The structural similarity of imidazo[4,5-b]pyridines to the natural purine core allows them to bind to the ATP-binding site of kinases, thereby inhibiting their activity. The ethyl group at the 1-position and the potential for further functionalization at other positions of the heterocyclic core, derived from the initial precursor, allow for the fine-tuning of selectivity and potency against specific kinase targets.

Other Bioactive Molecules and Materials

Beyond kinase inhibition, derivatives of this compound are precursors to compounds with a wide range of pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities.[5] The versatile reactivity of the precursor allows for the introduction of various pharmacophores, leading to the generation of diverse compound libraries for high-throughput screening.

In materials science, the electron-rich nature of the resulting fused heterocyclic systems makes them attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Conclusion

This compound is a strategic and highly valuable precursor in synthetic organic chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the construction of complex fused heterocyclic systems. The ability to readily access the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry, underscores its importance in drug discovery programs. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile building block for the development of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Note: A Detailed Protocol for the Nucleophilic Aromatic Substitution (SNAr) Synthesis of 2-Ethylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway to functionalize electron-poor aromatic systems.[1] Unlike typical aromatic compounds that favor electrophilic substitution, aromatic rings bearing strong electron-withdrawing groups (EWGs) become susceptible to nucleophilic attack.[2][3][4] The pyridine ring, with its inherent electron deficiency due to the electronegative nitrogen atom, is particularly primed for SNAr, especially when further activated by EWGs like the nitro group (-NO₂).[5][6]

2-Amino-3-nitropyridines are a class of compounds of significant interest in medicinal chemistry and materials science, serving as versatile precursors for a range of biologically active molecules.[7] This application note provides a detailed, field-proven protocol for the synthesis of a representative compound, 2-Ethylamino-3-nitropyridine , via the SNAr reaction between 2-chloro-3-nitropyridine and ethylamine. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and outline the necessary safety, purification, and characterization methods.

The SNAr Reaction: Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The key to this process is the stabilization of a transient, negatively charged intermediate known as a Meisenheimer complex.[1][3][9]

Causality Behind the Reaction:

  • Activation: The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position significantly reduce the electron density of the pyridine ring, making the carbon atoms (particularly C2, C4, and C6) electrophilic.[5][9]

  • Nucleophilic Attack: The nucleophile, in this case, ethylamine, attacks the electron-deficient carbon atom bearing the leaving group (chloride at the C2 position). This initial addition step is typically the rate-determining step of the reaction.[3][8]

  • Formation of the Meisenheimer Complex: The attack by the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion, the Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[1][3][9] The ortho-position of the nitro group relative to the substitution site is critical for this resonance stabilization.[2][4][8]

  • Elimination and Re-aromatization: The complex then collapses, expelling the leaving group (chloride ion) and restoring the aromaticity of the pyridine ring to yield the final product.[2][8]

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear checkpoints and explanations for each manipulation.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Supplier/Grade
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.541.59 g10.0Sigma-Aldrich, ≥98%
Ethylamine (70% in H₂O)C₂H₅NH₂45.081.30 mL20.0Acros Organics
Ethanol (EtOH)C₂H₅OH46.0720 mL-Anhydrous, ≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.93As needed-ACS Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-ACS Grade
HexanesC₆H₁₄86.18As needed-ACS Grade
Saturated aq. NaHCO₃NaHCO₃84.01As needed-Laboratory Prepared
Brine (Saturated aq. NaCl)NaCl58.44As needed-Laboratory Prepared
Anhydrous MgSO₄MgSO₄120.37As needed-Reagent Grade
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • Standard laboratory glassware

Safety Precautions
  • 2-Chloro-3-nitropyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][13]

  • Ethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Dichloromethane: A potential carcinogen. Use only in a fume hood.

  • General: Perform a thorough risk assessment before starting the experiment.[14] Ensure eyewash stations and safety showers are accessible.[13]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol).

    • Add anhydrous ethanol (20 mL) to dissolve the starting material. Stir until a clear solution is obtained.

  • Addition of Nucleophile:

    • While stirring, add the 70% aqueous solution of ethylamine (1.30 mL, 20.0 mmol, 2.0 equivalents) dropwise to the reaction mixture at room temperature.

    • Rationale: Using a moderate excess of the amine nucleophile ensures the complete consumption of the limiting electrophile, driving the reaction to completion. Ethanol is a suitable polar protic solvent that facilitates the dissolution of both reactants.

  • Reaction Monitoring:

    • Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material should have a different Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add dichloromethane (50 mL) and deionized water (30 mL).

    • Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Rationale: The NaHCO₃ wash neutralizes any excess acid and removes any water-soluble byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and wash the filter cake with a small amount of DCM.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

Purification and Characterization

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Load the dried sample onto the column.

    • Elute with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound as a yellow crystalline solid.

Expected Characterization Data
  • Appearance: Yellow crystalline solid.

  • Yield: Typically >85% after purification.

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ ~8.3 (dd, J ≈ 4.5, 1.5 Hz, 1H, Py-H6)

    • δ ~8.2 (dd, J ≈ 8.0, 1.5 Hz, 1H, Py-H4)

    • δ ~6.6 (dd, J ≈ 8.0, 4.5 Hz, 1H, Py-H5)

    • δ ~3.5 (q, J ≈ 7.0 Hz, 2H, -NHCH₂ CH₃)

    • δ ~1.3 (t, J ≈ 7.0 Hz, 3H, -NHCH₂CH₃ )

    • A broad singlet for the -NH proton may also be observed.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₉N₃O₂ [M+H]⁺: 168.07; found: 168.1.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final characterization.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis reagents 1. Combine Reactants (2-Chloro-3-nitropyridine + Ethylamine in EtOH) reflux 2. Reflux & Monitor (2-4 hours, TLC) reagents->reflux Heat concentrate 3. Concentrate reflux->concentrate Cool extract 4. Extraction (DCM/H₂O, NaHCO₃, Brine) concentrate->extract dry 5. Dry & Concentrate (MgSO₄, Rotovap) extract->dry chromatography 6. Column Chromatography dry->chromatography Crude Product characterization 7. Characterization (NMR, MS, Yield) chromatography->characterization Pure Product

Caption: Workflow for the synthesis of this compound.

References

Purification techniques for "2-Ethylamino-3-nitropyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 2-Ethylamino-3-nitropyridine: Methodologies and Protocols for Synthetic Chemistry

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As with many nitropyridine compounds, it serves as a versatile precursor for the synthesis of more complex heterocyclic systems, which are privileged structures in drug design and materials science.[1] The presence of the amino and nitro functional groups provides reactive handles for a variety of chemical transformations. The ultimate success of these subsequent reactions, and the biological or material integrity of the final product, is critically dependent on the purity of this starting intermediate.

This document provides a detailed guide for researchers and drug development professionals on the effective purification of this compound from a crude synthetic mixture. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling scientists to not only follow the protocols but also to troubleshoot and adapt them as needed. The methodologies described herein—recrystallization and silica gel column chromatography—are foundational techniques in organic synthesis, tailored specifically to the anticipated chemical properties of the target compound.

PART 1: Foundational Principles & Safety

Physicochemical Properties and Rationale

This compound possesses a distinct molecular architecture that dictates its behavior during purification. The pyridine ring, combined with a nitro group (-NO₂) and a secondary amine (-NH-), creates a polar molecule. Key characteristics to consider are:

  • Polarity: The molecule is polar due to the electron-withdrawing nitro group and the hydrogen-bond-donating amino group. This polarity makes it more soluble in polar organic solvents than in non-polar ones.

  • Hydrogen Bonding: The N-H bond of the ethylamino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group can act as acceptors. This influences its solubility and interaction with stationary phases in chromatography.

  • Physical State: Analogous compounds like 2-Amino-3-nitropyridine are yellow crystalline solids at room temperature.[2][3] It is anticipated that this compound will also be a solid.

Critical Safety Precautions

Handling nitropyridine derivatives requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for the ethylamino derivative is not widely available, data from analogous compounds like 2-amino-3-nitropyridine and 4-(Ethylamino)-3-nitropyridine indicate the following hazards:

  • Toxicity and Irritation: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[4][5] They are known to cause skin and serious eye irritation.[2][6]

  • Handling: Always handle in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8] Avoid creating dust.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7]

PART 2: Purification Methodologies

A logical workflow is essential for achieving high purity. The choice between recrystallization and chromatography depends on the nature and quantity of impurities.

Purifcation_Workflow Crude Crude Synthetic Product (this compound + Impurities) Decision Assess Impurity Profile (TLC Analysis) Crude->Decision Recryst Method A: Recrystallization Decision->Recryst High crude purity or crystalline solid Chrom Method B: Column Chromatography Decision->Chrom Complex mixture or oily crude Purity_Check Purity Assessment (TLC, Melting Point, etc.) Recryst->Purity_Check Chrom->Purity_Check Pure_Product Pure this compound (>99% Purity) Purity_Check->Pure_Product

Caption: General purification workflow for this compound.

Method A: Recrystallization

Recrystallization is often the most efficient method for purifying solids, provided a suitable solvent is identified. It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.

Protocol 1: Solvent Screening

The choice of solvent is paramount. An ideal solvent will dissolve the crude product completely at its boiling point but sparingly at low temperatures (e.g., 0-4°C).

  • Place approximately 20-30 mg of the crude material into several different test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature until the total volume is ~0.5 mL. Note the solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent provides a high recovery of pure-looking crystals.

  • If a single solvent is not ideal, repeat the process with solvent mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in the "good" solvent and add the "poor" solvent (antisolvent) dropwise until turbidity persists.

Protocol 2: Bulk Recrystallization
  • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to fully dissolve the solid at the boiling point.

  • Once dissolved, remove the flask from the heat. If the solution is colored by impurities, this is the stage to add a small amount of activated charcoal and re-heat briefly.

  • If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

  • Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Data Summary: Recrystallization Troubleshooting
ProblemPotential CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Lower the temperature at which crystallization begins. Use a larger volume of solvent or switch to a lower-boiling point solvent.
No Crystals Form Solution is not saturated; supersaturation; compound is too soluble.Scratch the inside of the flask with a glass rod. Add a seed crystal. Reduce the solvent volume by evaporation. Add an antisolvent.
Poor Recovery Too much solvent was used; premature crystallization during hot filtration.Concentrate the filtrate and cool again for a second crop. Ensure the filtration apparatus is pre-heated before hot filtration.

Method B: Silica Gel Column Chromatography

For complex mixtures where recrystallization is ineffective, column chromatography provides superior separation based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).[9]

Protocol 3: TLC for Mobile Phase Selection
  • Dissolve a small sample of the crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • On a TLC plate, spot the crude mixture alongside any available standards.

  • Develop the plates in chambers containing different solvent systems of varying polarity (e.g., starting with 10% Ethyl Acetate in Hexane, then 20%, 30%, etc.).

  • Visualize the developed plates under a UV lamp.[9]

  • The ideal eluent system will provide good separation of the target compound from its impurities, with a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound.

Protocol 4: Column Chromatography Procedure

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Work-up Select_Eluent 1. Select Eluent via TLC Pack_Column 2. Pack Column (Silica Gel Slurry) Select_Eluent->Pack_Column Load_Sample 3. Load Sample (Dry or Wet Loading) Pack_Column->Load_Sample Elute 4. Elute with Mobile Phase Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Step-by-step workflow for purification by column chromatography.

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, allowing it to pack evenly without air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with the mobile phase selected from the TLC analysis. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to move the desired compound down the column.[9]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Spot every few fractions on a TLC plate to track the separation.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary: Chromatography Troubleshooting
ProblemPotential CauseSolution
Poor Separation Incorrect eluent system; column overloaded.Re-optimize the eluent using TLC. Use a larger column or load less sample.
Band Tailing Compound is too polar or acidic/basic; sample is interacting too strongly with silica.Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or acetic acid for acidic compounds).[9]
Cracked Silica Bed Improper packing; running the column dry.Ensure the silica is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed.

PART 3: Purity Assessment

Post-purification analysis is essential to validate the success of the chosen method.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, distinct spot on the TLC plate, with an Rƒ value that matches the main component from the crude mixture.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). The melting point of the parent compound, 2-Amino-3-nitropyridine, is 163-165 °C.[2][3] The purified ethylamino derivative should exhibit a similarly sharp, albeit different, melting point.

  • Spectroscopic Analysis: For definitive confirmation of purity and structure, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.

References

The Strategic Utility of 2-Ethylamino-3-nitropyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide elucidates the critical role of 2-Ethylamino-3-nitropyridine as a versatile building block in the design and synthesis of next-generation kinase inhibitors. We delve into the chemical rationale behind its use, providing detailed, field-proven protocols for its conversion into key intermediates and subsequent elaboration into complex heterocyclic scaffolds. A particular focus is placed on the synthesis of pyrido[2,3-b]pyrazine derivatives, a class of potent kinase inhibitors targeting critical nodes in oncogenic signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their kinase inhibitor discovery programs.

Introduction: The Aminopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The 2-aminopyridine moiety has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1][2] Its simple, low molecular weight structure provides an excellent starting point for the synthesis of diverse and potent inhibitors with favorable pharmacokinetic properties.[1]

This compound, a readily accessible derivative, offers three key points of diversification: the ethylamino group at the 2-position, the reactive nitro group at the 3-position, and the pyridine ring itself. This trifunctional nature allows for the systematic exploration of chemical space to optimize inhibitor potency, selectivity, and drug-like properties.

Chemical Properties and Strategic Advantages of this compound

The strategic value of this compound as a building block stems from its distinct chemical characteristics.

PropertyValueSource
CAS Number 26820-65-5[CymitQuimica]
Molecular Formula C7H9N3O2N/A
Molecular Weight 167.17 g/mol [CymitQuimica]

The presence of the electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution. However, the most pivotal feature for kinase inhibitor synthesis is the potential for the selective reduction of this nitro group to a primary amine. This transformation is the gateway to forming a vicinal diamine, 2-ethylamino-3-aminopyridine, a crucial precursor for constructing fused heterocyclic systems.

PI3K_AKT_mTOR_Pathway cluster_inhibition Inhibition by Pyrido[2,3-b]pyrazine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth and Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition

References

Application Notes & Protocols: Strategic Synthesis of Novel Antiviral Agents from a 2-Ethylamino-3-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Pyridine Scaffolds in Antiviral Drug Discovery

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to form key interactions with biological targets.[1] Specifically, nitropyridines serve as highly versatile and readily available precursors for a vast array of polynuclear heterocyclic systems that demonstrate significant biological activities, including antiviral, antitumor, and anti-inflammatory properties.[2][3] The electron-withdrawing nature of the nitro group activates the pyridine ring, making it amenable to various chemical transformations, which is a critical feature for building molecular diversity in a drug discovery campaign.[4]

This guide focuses on the strategic use of a 2-Ethylamino-3-nitropyridine core. This particular scaffold is advantageous for several reasons:

  • Activated Core: The 3-nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and serves as a synthetic handle for further modifications, most notably its reduction to a reactive amino group.

  • Modulation of Physicochemical Properties: The 2-ethylamino group provides a handle to modulate lipophilicity and hydrogen bonding capacity, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Vector for Bioisosterism: The resulting scaffold is a precursor to fused bicyclic systems (e.g., imidazo[4,5-b]pyridines), which can act as bioisosteres of endogenous purines, enabling them to competitively inhibit viral enzymes like polymerases or reverse transcriptases.[5][6][7]

This document provides a comprehensive overview of the synthetic logic, detailed experimental protocols, and strategic workflows for developing novel antiviral candidates from this promising scaffold.

Overall Synthetic Strategy & Workflow

The development of an antiviral agent from the this compound scaffold follows a multi-step synthetic approach designed to generate a library of diverse compounds for biological screening.[8] The strategy hinges on two key phases: synthesis of the core scaffold from commercially available starting materials, followed by divergent functionalization to build molecular complexity.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Divergent Functionalization cluster_2 Phase 3: Biological Evaluation SM 2-Chloro-3-nitropyridine (Starting Material) Scaffold This compound (Core Scaffold) SM->Scaffold  Nucleophilic Aromatic  Substitution (SNAr)  (Protocol 1) Diamine N2-Ethylpyridine-2,3-diamine Scaffold->Diamine  Nitro Group Reduction  (Protocol 2) SNAr_Product 3-Substituted Pyridines (Thioether Derivatives) Scaffold->SNAr_Product  SNAr of Nitro Group  (Alternative Pathway) Fused Fused Heterocyclic Systems (e.g., Imidazo[4,5-b]pyridines) Diamine->Fused  Cyclocondensation  (Protocol 3) Screening Antiviral & Cytotoxicity Screening Fused->Screening SNAr_Product->Screening

References

Preparation of novel dyes from "2-Ethylamino-3-nitropyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Preparation of Novel Azo Dyes from 2-Ethylamino-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leveraging the this compound Scaffold for Dye Synthesis

Nitropyridine derivatives are a cornerstone in modern organic and medicinal chemistry, serving as versatile precursors for a vast range of heterocyclic systems with applications in pharmacology, material science, and agrochemicals.[1][2][3] Their unique electronic and reactivity profiles make them ideal building blocks for creating complex functional molecules.[4] Among these, this compound presents a particularly interesting scaffold for the synthesis of novel dyes.

This guide provides a comprehensive, field-tested protocol for the synthesis of novel azo dyes starting from this compound. Azo dyes, characterized by the vibrant chromophoric azo group (-N=N-), represent over 60% of the dyes used in industry.[5] Their synthesis is typically achieved through the diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile.[5][6]

A direct diazotization of this compound is not feasible due to the presence of a secondary amine. Therefore, our strategy hinges on a critical initial transformation: the selective reduction of the nitro group at the 3-position to a primary amine. This unmasks a reactive site, creating the key intermediate, 3-Amino-2-(ethylamino)pyridine , which can then undergo a classic diazotization and subsequent azo coupling reaction to yield a variety of brilliantly colored dyes. This two-step approach provides a robust and versatile pathway to new chemical entities with potential applications as textile colorants, biological stains, or functional materials.[7][8]

Overall Synthetic Workflow

The conversion of this compound into a novel azo dye is a three-stage process. The workflow begins with the selective reduction of the nitro group, proceeds to the formation of a reactive diazonium salt, and concludes with the coupling reaction that forms the final azo dye.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Azo Coupling A This compound (Starting Material) B 3-Amino-2-(ethylamino)pyridine (Key Intermediate) A->B  SnCl₂·2H₂O, HCl   C Pyridyl Diazonium Salt (Reactive Species) B->C  NaNO₂, HCl, 0-5 °C   D Novel Azo Dye (Final Product) C->D  Coupling Reaction   E Electron-Rich Coupling Partner (e.g., 2-Naphthol) E->D

Caption: High-level workflow for the synthesis of azo dyes.

Part 1: Synthesis of the Key Intermediate

Protocol 1: Selective Reduction of this compound

Causality and Experimental Choices: The first and most critical step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). We select Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid for this transformation. This method is highly effective for reducing aromatic nitro compounds, particularly in heterocyclic systems, and is often preferred over catalytic hydrogenation (e.g., H₂/Pd-C) when other reducible functional groups are present or when avoiding high-pressure apparatus is desirable. The acidic medium protonates the pyridine nitrogen, enhancing the solubility of the starting material and facilitating the reaction. The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure complete conversion and avoid over-reduction or side reactions.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Add concentrated hydrochloric acid (HCl, ~6-8 mL per gram of starting material) and stir to form a slurry.

  • Reductant Addition: Carefully add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0-5.0 eq) portion-wise to the stirring mixture. The addition is exothermic; maintain the temperature below 60 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a cold, concentrated solution of sodium hydroxide (NaOH) until the pH is strongly alkaline (pH > 10). This will precipitate tin salts. Caution: This step is highly exothermic.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product, 3-Amino-2-(ethylamino)pyridine , can be purified further by column chromatography on silica gel if necessary.

Part 2: Synthesis of the Azo Dye

The following protocols detail the conversion of the synthesized intermediate into a representative azo dye using 2-naphthol as the coupling partner. This process involves two distinct chemical steps: diazotization and azo coupling.

Caption: Reaction scheme for the synthesis of a novel azo dye.

Protocol 2: Diazotization of 3-Amino-2-(ethylamino)pyridine

Causality and Experimental Choices: Diazotization is the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[9] This reaction is highly temperature-sensitive. It must be performed at 0-5 °C because diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yields. Hydrochloric acid is used both to dissolve the amine intermediate and to react with sodium nitrite to generate the necessary nitrous acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 3-Amino-2-(ethylamino)pyridine (1.0 eq) in a mixture of concentrated HCl and water in a beaker, and cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Solution: In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in a small amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine solution. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • Confirmation: After the addition is complete, stir the mixture for an additional 15-20 minutes in the ice bath. The formation of the diazonium salt can be confirmed by testing a drop of the solution with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signifying the completion of the reaction. The resulting diazonium salt solution should be used immediately in the next step.

Protocol 3: Azo Coupling with 2-Naphthol

Causality and Experimental Choices: The diazonium salt is an electrophile that reacts with an electron-rich coupling component, such as 2-naphthol, in an electrophilic aromatic substitution reaction.[10] The coupling reaction is pH-dependent. For phenolic couplers like 2-naphthol, the reaction is carried out under slightly alkaline conditions (pH 8-10). The alkaline medium deprotonates the hydroxyl group of the naphthol to form the more strongly activating phenoxide ion, which readily attacks the diazonium salt to form the azo bond and yield the final dye.

Step-by-Step Methodology:

  • Coupler Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute aqueous solution of sodium hydroxide (NaOH). Cool this solution to 0-5 °C in an ice bath.

  • Coupling: Slowly add the freshly prepared, cold diazonium salt solution from Protocol 2 to the cold, stirring 2-naphthol solution.

  • Precipitation: An intensely colored precipitate of the azo dye should form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the solid dye by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts, and then dry the product in a desiccator or a vacuum oven at a low temperature.

Part 3: Characterization and Data

Self-Validating System: The integrity of this protocol is validated through rigorous characterization of the final product. The successful synthesis of the target azo dye is confirmed by a combination of spectroscopic techniques.

  • FT-IR Spectroscopy: Look for the characteristic N=N stretching vibration (typically weak) around 1400-1450 cm⁻¹ and the broad O-H stretch from the naphthol moiety around 3200-3500 cm⁻¹.

  • ¹H NMR Spectroscopy: The spectrum should show a complex aromatic region consistent with the substituted pyridine and naphthol rings. The absence of the primary amine protons from the intermediate is a key indicator of a successful reaction.

  • UV-Visible Spectroscopy: The most telling characteristic of a dye is its color, which arises from electronic transitions. Dissolving the dye in a suitable solvent (e.g., ethanol or DMF) and recording its UV-Vis spectrum will reveal the wavelength of maximum absorbance (λmax), which corresponds to the color observed.[11]

Expected Data Summary

The following table summarizes the key properties of the compounds involved in this synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleExpected λmax (in Ethanol)
This compoundC₇H₉N₃O₂167.17Starting Material~350-380 nm
3-Amino-2-(ethylamino)pyridineC₇H₁₁N₃137.18Key Intermediate~280-310 nm
Final Azo Dye (with 2-Naphthol)C₁₇H₁₆N₄O292.34Product~480-520 nm (Orange-Red)

Potential Applications & Future Directions

The synthesized pyridyl azo dyes are expected to exhibit strong coloration and good stability. Their potential applications are diverse:

  • Textile Dyes: The protocol can be adapted to synthesize a range of disperse dyes for hydrophobic fibers like polyester.[6][12]

  • Biological Stains: The heterocyclic nature of the dye may impart specific binding affinities, making it a candidate for histological or cytological staining.

  • pH Indicators: Azo dyes often exhibit pH-sensitive color changes (halochromism) and could be explored as acid-base indicators.[10]

  • Drug Development: The pyridine scaffold is a privileged structure in medicinal chemistry.[2] The synthesized dyes could serve as lead compounds or molecular probes in drug discovery programs.

Future work could involve expanding the library of dyes by using different electron-rich coupling partners (e.g., substituted anilines, pyrazolones, or other naphthol derivatives) to tune the color and properties of the final products.

References

Application Notes & Protocols: The Strategic Use of 2-Ethylamino-3-nitropyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Nitropyridines in Modern Crop Protection

In the landscape of modern agrochemical research, the demand for highly efficacious and selective active ingredients is relentless. Substituted pyridines, and specifically nitropyridines, represent a class of foundational intermediates that are pivotal in the construction of complex molecular architectures for pesticides.[1] 2-Amino-3-nitropyridine and its N-alkylated derivatives, such as 2-Ethylamino-3-nitropyridine, are highly valued precursors due to the strategic placement of their functional groups.[2][3][4] The electron-withdrawing nitro group and the nucleophilic amino group provide a versatile chemical handle for building the core scaffolds of numerous commercial insecticides, particularly within the neonicotinoid class.[5][6]

This guide provides a detailed examination of the synthetic utility of this compound, focusing on its transformation into key building blocks for the synthesis of neonicotinoid insecticides like Clothianidin.[7][8] We will explore the critical reaction steps, provide detailed protocols grounded in established chemical principles, and explain the causality behind the experimental choices to ensure reproducibility and success.

Part 1: The Core Synthetic Strategy: From Nitropyridine to a Diamine Intermediate

The primary synthetic value of this compound lies in its conversion to N²-ethylpyridine-2,3-diamine. This transformation is achieved through the selective reduction of the nitro group at the C3 position to an amino group. The resulting vicinal diamine is a highly reactive and versatile intermediate, primed for subsequent cyclocondensation reactions to form the complex heterocyclic systems characteristic of modern agrochemicals.

The overall workflow can be visualized as a two-stage process:

  • Reduction: Selective conversion of the nitro group to an amine.

  • Cyclocondensation: Reaction of the newly formed diamine with a suitable synthon to construct the final heterocyclic core.

G A This compound (Starting Material) B Catalytic Hydrogenation (Key Reduction Step) A->B H₂, Catalyst C N²-ethylpyridine-2,3-diamine (Versatile Intermediate) B->C D Cyclocondensation (Ring Formation) C->D + Cyclizing Agent E Neonicotinoid Scaffold (e.g., Clothianidin Precursor) D->E G cluster_0 Catalytic Hydrogenation Start This compound Catalyst 10% Pd/C Catalyst + H₂ Gas Start->Catalyst In Product N²-ethylpyridine-2,3-diamine Catalyst->Product Yields Solvent Methanol or Ethanol Solvent->Catalyst In

References

Harnessing 2-Ethylamino-3-nitropyridine in the Synthesis of Novel Metal-Ligand Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Rationale for 2-Ethylamino-3-nitropyridine as a Ligand

The pyridine ring is a foundational structural motif in coordination chemistry and drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety.[1] Nitropyridine derivatives, in particular, serve as valuable precursors for a vast range of biologically active compounds and functional materials.[1][2] this compound emerges as a ligand of significant interest due to its unique electronic and steric profile.

It is an analogue of the well-studied 2-amino-3-nitropyridine, which is a known precursor in the synthesis of compounds targeting cancer and viral infections.[3][4][5] The introduction of an ethyl group in place of a proton on the amino nitrogen introduces several key modifications:

  • Enhanced Lipophilicity: The ethyl group increases the ligand's lipophilicity, which can influence the solubility of the resulting metal complexes in organic solvents and potentially affect their biological membrane permeability.

  • Modified Donor Strength: The inductive effect of the ethyl group can subtly modulate the electron-donating capacity of the amino nitrogen, influencing the stability and electronic properties of the metal complex.

  • Steric Influence: The ethyl group provides greater steric bulk around the coordination site compared to the simple amino group, which can direct the geometry of the final complex and influence its reactivity.

The ligand is predicted to act as a bidentate chelating agent, coordinating to a metal center through the pyridine ring nitrogen and the exocyclic amino nitrogen. The potent electron-withdrawing nitro group at the 3-position significantly influences the π-system of the pyridine ring, which in turn affects the stability and reactivity of the resulting metal complex.

Ligand Properties and Handling

Before proceeding with complexation reactions, it is crucial to understand the fundamental properties of the ligand.

PropertyValueSource/Note
CAS Number 26820-65-5[6]
Molecular Formula C₇H₉N₃O₂-
Molecular Weight 167.17 g/mol [6]
Appearance Typically a yellow to orange solidExtrapolated from similar compounds like 2-amino-3-nitropyridine.[5][7]
Purity Typically >98%[6]
Solubility Expected to be soluble in common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane)Based on its structure and data for related compounds.[5]
Storage Store in a cool, dry place away from light and moisture.Standard practice for amine and nitro-aromatic compounds.

Safety Precaution: this compound, like many nitro-aromatic and amine compounds, should be handled with care. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

General Protocol for Metal Complex Synthesis

This section provides a robust and adaptable protocol for the synthesis of a transition metal complex using this compound (abbreviated as L). This procedure is designed to be a starting point, and optimization may be required depending on the specific metal salt and desired product.

Causality Behind Experimental Design
  • Choice of Metal Salt: Metal chlorides, nitrates, or perchlorates are commonly used as they offer good solubility in polar organic solvents. The choice of counter-ion can influence the crystal packing and sometimes the coordination geometry of the final complex.

  • Solvent System: Methanol or ethanol are excellent initial choices. They readily dissolve both the ligand and many transition metal salts, and their volatility simplifies product isolation. For less soluble reactants, a mixture including acetonitrile or DMF might be necessary.

  • Stoichiometry (Ligand:Metal Ratio): A 2:1 ligand-to-metal ratio is proposed to favor the formation of an octahedral [M(L)₂X₂] or square planar [M(L)₂]X₂ complex, which are common coordination geometries for bidentate ligands with transition metals.[8] Varying this ratio can lead to different species.

  • Reaction Temperature: Gentle heating (reflux) is employed to ensure the reaction goes to completion by overcoming the activation energy for ligand substitution. The temperature should be controlled to prevent decomposition of the reactants or products.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidation of the metal center or ligand, especially if using easily oxidizable metals like Fe(II) or Co(II).

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification L_sol Dissolve Ligand (L) in Solvent mix Combine Solutions (Add Metal to Ligand) L_sol->mix Slowly, with stirring M_sol Dissolve Metal Salt (MXn) in Solvent M_sol->mix reflux Heat under Reflux (2-6 hours) mix->reflux Under N2/Ar cool Cool to Room Temp. (Precipitation) reflux->cool filtrate Filter Precipitate cool->filtrate wash Wash with Cold Solvent & Diethyl Ether filtrate->wash dry Dry in Vacuo wash->dry Characterization Characterization dry->Characterization

Caption: General workflow for the synthesis of a metal complex with this compound.

Step-by-Step Protocol
  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (L) (2.0 mmol, 334.3 mg) in 20 mL of absolute ethanol.

    • In a separate 50 mL beaker, dissolve the chosen metal salt (e.g., NiCl₂·6H₂O) (1.0 mmol, 237.7 mg) in 10 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.

  • Reaction Setup:

    • Place the flask containing the ligand solution in a heating mantle on a magnetic stir plate.

    • Fit the flask with a reflux condenser and ensure a gentle flow of cooling water. If using an inert atmosphere, flush the system with nitrogen or argon.

    • Begin stirring the ligand solution.

  • Complex Formation:

    • Slowly add the metal salt solution to the stirring ligand solution at room temperature using a dropping funnel or pipette over 10-15 minutes. A color change and/or the formation of a precipitate is often observed.

    • Once the addition is complete, slowly heat the reaction mixture to reflux (for ethanol, ~78 °C).

    • Maintain the reflux with continuous stirring for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Product Isolation:

    • After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may enhance precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with small portions of cold ethanol (to remove unreacted starting materials) and then diethyl ether (to displace the ethanol and facilitate drying).

  • Drying and Storage:

    • Transfer the solid product to a pre-weighed vial and dry under vacuum to a constant weight.

    • Record the final mass and calculate the percentage yield.

    • Store the complex in a desiccator.

Characterization of the Metal-Ligand Complex

Thorough characterization is essential to confirm the formation of the desired complex and elucidate its structure.

Proposed Coordination Mode

The ligand is expected to form a stable five-membered chelate ring with the metal center.

CoordinationMode cluster_complex Proposed Bidentate Chelation M M N_pyridine N M->N_pyridine N_amino N M->N_amino C1 C N_pyridine->C1 H_amino H N_amino->H_amino Ethyl CH₂CH₃ N_amino->Ethyl C2 C C1->C2 Nitro NO₂ C1->Nitro C2->N_amino Py_C1 C C2->Py_C1 Py_C2 C Py_C1->Py_C2 Py_C3 C Py_C2->Py_C3 Py_C4 C Py_C3->Py_C4 Py_C4->N_pyridine

Caption: Proposed coordination of this compound to a metal center (M).

Spectroscopic and Analytical Techniques

The following table summarizes the key characterization techniques and the expected observations upon successful complexation.

TechniquePurposeExpected Changes Upon Complexation
FT-IR Spectroscopy Identify coordination sites.- Shift of the ν(C=N) pyridine ring vibration to a higher wavenumber (10-20 cm⁻¹).- Shift of the ν(N-H) stretching vibration of the amino group to a lower wavenumber.- Appearance of new bands in the far-IR region (250-500 cm⁻¹) corresponding to ν(M-N) vibrations.[9]
UV-Visible Spectroscopy Probe electronic transitions.- Shift in the ligand-centered π→π* and n→π* transitions.- Appearance of new, often weak, bands in the visible region corresponding to d-d transitions for transition metals.[8]- Possible appearance of intense metal-to-ligand charge transfer (MLCT) bands.
¹H NMR Spectroscopy Confirm ligand coordination (for diamagnetic complexes, e.g., Zn(II), Cd(II)).- Downfield shift of pyridine ring protons due to electron density withdrawal by the metal.- Broadening or shifting of the N-H proton signal.[10]
Mass Spectrometry (ESI-MS) Determine molecular weight and formula.- Detection of the molecular ion peak [M(L)₂X]⁺ or [M(L)₂]²⁺, confirming the formation of the complex and its stoichiometry.[11]
Elemental Analysis (CHN) Confirm empirical formula.- Experimental percentages of C, H, and N should match the calculated values for the proposed complex formula within ±0.4%.[12]
Single-Crystal X-ray Diffraction Determine the definitive 3D structure.- Provides precise bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.[13][14]

Potential Applications and Future Directions

The metal complexes derived from this compound are poised for exploration in several high-impact areas:

  • Drug Development: Given the biological relevance of nitropyridines, these complexes could be screened for antimicrobial, antifungal, or anticancer activities.[1][15] The metal center can introduce novel mechanisms of action, such as redox activity or DNA binding capabilities.

  • Catalysis: Pyridine-based metal complexes are widely used in catalysis. These new complexes could be tested for activity in oxidation, reduction, or cross-coupling reactions.[2]

  • Materials Science: The ligand's structure is conducive to forming coordination polymers or materials with interesting photoluminescent properties, especially with lanthanide or d¹⁰ metals like Zn(II) and Cd(II).[13][16]

References

Application Notes & Protocols: Analytical Methods for the Characterization of 2-Ethylamino-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the analytical characterization of 2-Ethylamino-3-nitropyridine derivatives. These compounds are significant synthetic intermediates in the development of novel bioactive molecules and pharmaceuticals, necessitating robust and reliable analytical methods for structure elucidation, purity assessment, and stability evaluation.[1] This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

This compound and its derivatives belong to a class of N-heterocycles that serve as versatile precursors in medicinal and organic chemistry.[1] The strategic placement of the ethylamino group (an electron-donating group) and the nitro group (a strong electron-withdrawing group) on the pyridine ring creates a unique electronic environment, making them valuable synthons for more complex molecular architectures.[2][3]

The rigorous characterization of these molecules is paramount. It confirms the chemical identity of a newly synthesized derivative, quantifies its purity by identifying and measuring impurities, and establishes its physicochemical properties, such as thermal stability. A multi-technique approach is essential for building a complete and unambiguous profile of the molecule. This guide details the strategic application of chromatographic, spectroscopic, and thermal analysis techniques for this purpose.

Integrated Analytical Workflow

The characterization of a novel this compound derivative is not a linear process but an integrated workflow where each technique provides a piece of a larger puzzle. The results from one analysis inform the next, leading to a convergence of evidence that confirms the molecule's identity and purity.

Analytical_Workflow cluster_0 Initial Screening & Confirmation cluster_1 Definitive Structure Elucidation cluster_2 Physicochemical & Purity Profiling Sample Newly Synthesized Derivative HPLC_MS HPLC-UV & LC-MS Analysis Sample->HPLC_MS Purity Check & Mol. Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR_1D 1D NMR (¹H, ¹³C) HPLC_MS->NMR_1D Proceed if pure FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Analysis Structure Proposed Structure NMR_2D->Structure Elucidate Structure->HPLC_MS Verify Thermal Thermal Analysis (DSC/TGA) Structure->Thermal Characterize Properties Quant_HPLC Validated Quantitative HPLC Structure->Quant_HPLC Assay & Impurity Profile Final_Report Certificate of Analysis Thermal->Final_Report Quant_HPLC->Final_Report

Caption: Integrated workflow for the comprehensive characterization of a novel derivative.

Chromatographic Methods: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound derivatives and for developing quantitative assays. The inherent polarity of the pyridine nucleus, combined with the mixed character of the substituents, makes reversed-phase (RP) HPLC an ideal choice.

Causality Behind Method Choices:

  • Stationary Phase: An octadecylsilane (C18) column is the standard choice. Its nonpolar nature provides effective retention for the moderately polar nitropyridine derivatives, allowing for separation from nonpolar impurities and polar starting materials.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is typically used. ACN is preferred over methanol as it often provides better peak shape and lower backpressure. The addition of a modifier, such as 0.1% formic acid or phosphoric acid, is critical.[4] This acidifies the mobile phase, protonating the basic nitrogen of the pyridine ring and the secondary amine. This single protonation state prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate quantification.

  • Detection: The conjugated system of the nitropyridine ring provides strong chromophores, making UV-Vis detection highly effective. A detection wavelength between 240-360 nm is typically optimal, though a photodiode array (PDA) detector is recommended to screen for the absorbance maximum and to check for peak purity.

Protocol 3.1: Reversed-Phase HPLC for Purity Assessment
  • System Preparation:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis PDA Detector, 254 nm or absorbance maximum.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the derivative into a 2 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent). Ensure complete dissolution; sonication may be required.

  • Gradient Elution & System Suitability:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Run a gradient program (example below, must be optimized for specific derivatives).

    • Before analyzing samples, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) for the main peak area should be <2.0%, and the USP tailing factor should be between 0.8 and 1.5.[5]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Table 1: Example HPLC Gradient Program.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main component using the area percent method. Note: This assumes all impurities have a similar response factor. For accurate quantification, a validated method with reference standards is required.

Spectroscopic Methods: The Definitive Identification

Spectroscopy provides the unambiguous structural confirmation of the target molecule. A combination of NMR, Mass Spectrometry, and FTIR is required for a complete and defensible identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure, including connectivity and the substitution pattern on the pyridine ring.[6][7]

Causality Behind Experiment Choices:

  • ¹H NMR: Provides information on the number and environment of protons. Key signals to observe include the ethyl group (a characteristic triplet and quartet), the N-H proton (often a broad signal), and the distinct aromatic protons on the pyridine ring, whose chemical shifts and coupling constants confirm the 2,3-substitution pattern.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule, including the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the structure.

    • COSY identifies proton-proton couplings (e.g., connecting the CH₂ and CH₃ of the ethyl group).

    • HSQC correlates each proton to its directly attached carbon atom.

    • HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the fragments and confirming the attachment of the ethylamino and nitro groups to the pyridine ring.

Protocol 4.1: NMR Structure Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire standard 2D correlation spectra: COSY, HSQC, and HMBC. Use standard pulse programs provided by the spectrometer manufacturer.[6]

  • Data Interpretation:

    • Assign the ethyl group signals in the ¹H and ¹³C spectra.

    • Identify the aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns are diagnostic of the substitution.

    • Use the HSQC spectrum to link proton and carbon signals.

    • Use HMBC correlations to confirm the connectivity between the ethylamino group and the C2 position of the pyridine ring, and between the aromatic protons and the nitrated C3 position.

NMR_Logic cluster_2D 2D Correlation H1 ¹H NMR (Proton Signals) COSY COSY (H-H Bonds) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Assemble Fragments HSQC->Structure Assemble Fragments HMBC->Structure Assemble Fragments

Caption: Logic of structure elucidation using a suite of NMR experiments.

Mass Spectrometry (MS)

MS provides the molecular weight of the derivative, offering a fundamental check of its identity. When coupled with HPLC (LC-MS), it can also provide molecular weights for any impurities observed in the chromatographic separation. Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically yields a prominent protonated molecular ion [M+H]⁺.

Protocol 4.2: LC-MS Molecular Weight Confirmation
  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Method: Use the HPLC method described in Protocol 3.1. The formic acid in the mobile phase is ideal for promoting ionization in positive ESI mode.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow and temperature to be optimized for the instrument.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the main component.

    • Identify the [M+H]⁺ ion. Its measured mass should correspond to the calculated exact mass of the protonated derivative within a narrow tolerance (typically <5 ppm for high-resolution MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. For this compound derivatives, the spectrum is dominated by characteristic vibrations of the nitro, amino, and pyridine ring groups.[8][9][10]

Protocol 4.3: FTIR Functional Group Analysis
  • Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.[11]

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=C, C=N (pyridine ring)Stretch1550 - 1620
NO₂ (nitro group)Asymmetric Stretch1500 - 1570
NO₂ (nitro group)Symmetric Stretch1300 - 1370
Table 2: Typical FTIR Absorption Bands for this compound Derivatives.[8][9][10]

Thermal Analysis: Stability and Physical Properties

Thermal analysis provides critical information on the melting point, purity, and thermal stability of the derivative. This is especially important for nitrated compounds, which can be energetically active.[12][13]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point (as an endothermic peak) and to assess purity. A sharp melting peak is indicative of high purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to study decomposition patterns.[14][15]

Protocol 5.1: DSC and TGA Analysis
  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • DSC Method:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Program: Heat from ambient temperature to a point well above the expected melting point at a rate of 10 °C/min.

    • Analysis: Determine the onset and peak temperature of the melting endotherm.

  • TGA Method:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Program: Heat from ambient temperature to 500-600 °C at a rate of 10 °C/min.

    • Analysis: Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% weight loss occurs.

Conclusion

The analytical characterization of this compound derivatives requires a thoughtful and integrated application of multiple analytical techniques. The protocols and rationale outlined in this guide provide a robust framework for confirming molecular structure, assessing purity, and determining key physicochemical properties. By combining chromatography (HPLC), spectroscopy (NMR, MS, FTIR), and thermal analysis (DSC, TGA), researchers can generate a comprehensive and reliable data package essential for advancing their research and development activities.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Ethylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Ethylamino-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and ethylamine. This guide offers a detailed, step-by-step protocol suitable for industrial applications, an in-depth discussion of the reaction mechanism, safety and handling procedures, quality control parameters, and methods for purification. The information is curated to ensure scientific integrity, drawing from established principles of organic chemistry and available data on related compounds.

Introduction: The Significance of this compound

Substituted nitropyridines are pivotal building blocks in organic synthesis, largely due to the electron-withdrawing nature of the nitro group which facilitates nucleophilic substitution on the pyridine ring. This compound (CAS No: 26820-65-5) is a valuable intermediate, with its structural motif appearing in a range of biologically active molecules. The strategic placement of the ethylamino and nitro groups on the pyridine core allows for a variety of subsequent chemical transformations, making it a versatile precursor in the synthesis of complex molecular architectures. The demand for a robust and scalable synthesis is therefore of paramount importance for industrial applications.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with ethylamine. The reaction is facilitated by the strong electron-withdrawing effect of the nitro group at the 3-position, which activates the pyridine ring for nucleophilic attack at the 2-position, where the chlorine atom serves as a good leaving group.

The SNAr Mechanism: A Stepwise Explanation

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the carbon atom bonded to the chlorine at the 2-position of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

The presence of the nitro group is crucial as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.

Scalable Synthesis Protocol

This protocol is designed for scalability and is based on established procedures for similar nucleophilic aromatic substitutions on nitropyridines.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
2-Chloro-3-nitropyridine>98%Commercially Available
Ethylamine (70% in water or as a solution in a suitable solvent)Reagent GradeCommercially Available
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)AnhydrousCommercially Available
Ethanol or IsopropanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)ACS GradeCommercially Available
Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Filtration apparatus (Büchner funnel).

  • Recrystallization and/or column chromatography setup.

Step-by-Step Experimental Procedure
  • Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere of nitrogen. Ensure all glassware is dry.

  • Charge the Reactor: Charge the reactor with 2-chloro-3-nitropyridine (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol (5-10 volumes).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents) to the stirred suspension. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Ethylamine: Slowly add a solution of ethylamine (1.1 equivalents) to the reactor via an addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-85 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • To the residue, add water and extract the product with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Visualization of the Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactor_setup 1. Reactor Setup (Inert Atmosphere) charge_reactor 2. Charge Reactor (2-chloro-3-nitropyridine, Solvent) reactor_setup->charge_reactor add_base 3. Add Base (Triethylamine or K2CO3) charge_reactor->add_base add_ethylamine 4. Add Ethylamine (Controlled Addition) add_base->add_ethylamine reflux 5. Heat to Reflux (Monitor by TLC/HPLC) add_ethylamine->reflux cool_down 6. Cool Reaction reflux->cool_down concentrate 7. Concentrate cool_down->concentrate extract 8. Extraction (Ethyl Acetate/Water) concentrate->extract dry_concentrate 9. Dry and Concentrate extract->dry_concentrate purify 10. Purification (Recrystallization/Chromatography) dry_concentrate->purify final_product This compound purify->final_product

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylamino-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Core Principles: Understanding the Reaction Mechanism

The synthesis of this compound from 2-chloro-3-nitropyridine and ethylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is critical for effective troubleshooting.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The amine (ethylamine), acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This attack is favored at the C-2 position because the strongly electron-withdrawing nitro group at the C-3 position (ortho) can effectively stabilize the resulting negative charge.[1][2]

  • Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[3][4] The formation of this complex is typically the rate-determining step of the reaction.[4]

  • Rearomatization: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (chloride ion), yielding the final product.

The nitro group's ability to delocalize the negative charge of the intermediate is the key activating factor for this transformation.

Caption: SNAr mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a common problem that can stem from multiple sources. A systematic approach is the most effective way to identify and resolve the issue. Follow this diagnostic workflow:

Troubleshooting_Workflow start Low Yield Reported purity 1. Verify Starting Material Purity (2-chloro-3-nitropyridine, ethylamine, solvent) start->purity purity_ok Purity Confirmed? purity->purity_ok conditions 2. Review Reaction Conditions temp Is Temperature Optimal? (e.g., 60-80°C) conditions->temp workup 3. Analyze Work-up & Purification extraction Are there extraction losses? (Check aqueous layer) workup->extraction purity_ok->conditions Yes repurify Action: Repurify or replace starting materials. purity_ok->repurify No solvent Is Solvent Appropriate? (e.g., EtOH, IPA, DMF) temp->solvent base Is Base Stoichiometry Correct? (e.g., Et₃N or excess EtNH₂) solvent->base base->workup purification_loss Are there purification losses? (Column loading, recrystallization) extraction->purification_loss

Caption: Diagnostic workflow for troubleshooting low reaction yield.

In-depth analysis:

  • Starting Material Integrity: This is the most common and often overlooked cause. Ensure your 2-chloro-3-nitropyridine is pure and your ethylamine solution concentration is accurate. Anhydrous solvents are crucial, as water can interfere with the reaction.

  • Reaction Conditions: Sub-optimal conditions can lead to incomplete reactions or the formation of side products. Temperature, solvent, and base concentration are interconnected variables that must be co-optimized (see Q2).

  • Work-up and Purification Losses: Ensure your product is not being lost during extraction or purification. Check the pH of your aqueous layer during work-up to prevent the protonated product from remaining in the aqueous phase. For purification, ensure the chosen solvent system for chromatography provides good separation without excessive product retention on the silica gel.

Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The appearance of multiple spots indicates either an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: If one spot corresponds to your starting material (2-chloro-3-nitropyridine), the reaction is incomplete.

    • Cause: Insufficient reaction time, temperature is too low, or the nucleophile has degraded.

    • Solution: Increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C) or extend the reaction time. Monitor progress every hour using TLC or LC-MS.[3]

  • Potential Side Products:

    • Hydrolysis Product (2-hydroxy-3-nitropyridine): This can form if there is excessive water in the reaction mixture. The hydroxide ion competes with ethylamine as the nucleophile.

      • Solution: Use anhydrous solvents and fresh reagents. Dry your glassware thoroughly before starting the reaction.

    • Ring-Opened Products: Under very strong basic conditions (less common with ethylamine but possible), the pyridine ring can undergo an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, leading to complex impurities.[5]

      • Solution: Avoid using overly strong bases like NaOH or KOH directly in the reaction mixture. Stick to organic bases like triethylamine or use an excess of ethylamine itself to neutralize the HCl generated.[3][6]

Q3: How do I choose the optimal solvent, temperature, and base for this reaction?

These three parameters are critical for maximizing yield. The ideal combination facilitates the formation of the Meisenheimer complex while minimizing side reactions.

ParameterOptionsRationale & Expert Insight
Solvent Protic: Isopropanol (IPA), Ethanol (EtOH)Aprotic: Dimethylformamide (DMF), Acetonitrile (MeCN)Protic solvents like IPA or EtOH are often sufficient and are easier to remove during work-up. They can solvate both the nucleophile and the intermediate.[3]Polar aprotic solvents like DMF can accelerate SNAr reactions by strongly solvating the counter-ion of the Meisenheimer complex without hydrogen bonding to the nucleophile, thus increasing its effective reactivity.[1] However, they have high boiling points and can be difficult to remove completely. Start with EtOH or IPA before moving to DMF if rates are slow.
Temperature 60 - 120 °CThe reaction generally requires heat to proceed at a reasonable rate. A good starting point is 80°C .[3] If the reaction is slow, the temperature can be increased. However, excessively high temperatures (>120°C) can lead to decomposition and the formation of dark, tarry by-products.
Base 1. Excess Ethylamine (2-3 eq.)2. Tertiary Amine (e.g., Triethylamine, Et₃N, 1.1-1.5 eq.)3. Inorganic Base (e.g., K₂CO₃, 1.5-2.0 eq.)1. Excess Ethylamine: This is often the simplest method. The excess amine acts as both the nucleophile and the base to neutralize the HCl formed. This is highly efficient and avoids introducing another reagent.[6]2. Triethylamine: A non-nucleophilic organic base that is effective at scavenging HCl. It is a good alternative if you want to use a stoichiometric amount of ethylamine.[3]3. Potassium Carbonate: A solid inorganic base that works well, especially in polar aprotic solvents like DMF or DMSO.[3] It is less suitable for alcohol solvents due to lower solubility.

Frequently Asked Questions (FAQs)

What is a reliable baseline protocol for this synthesis?

This protocol is a robust starting point for optimization.

Materials:

  • 2-chloro-3-nitropyridine (1.0 eq)

  • Ethylamine (70% solution in water, or anhydrous) (2.5 eq)

  • Ethanol (anhydrous)

  • Ethyl Acetate (for work-up)

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol (to achieve a concentration of approx. 0.2-0.5 M).

  • Reagent Addition: Add ethylamine (2.5 eq) to the solution at room temperature with stirring.

  • Heating: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 3-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is no longer visible.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and water.

    • Separate the organic layer. Wash it with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel if necessary.

How can I accurately monitor the reaction?
  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a UV lamp to visualize the spots. The product, being more polar than the starting material due to the N-H bond, will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive data, confirming the consumption of starting material (by mass) and the formation of the product (by mass). It is the preferred method for tracking reaction kinetics and identifying unknown by-products.

Are there any specific safety precautions for this reaction?
  • Reagents: 2-chloro-3-nitropyridine is an irritant. Ethylamine is corrosive and flammable. Handle both in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: The reaction is exothermic upon initial mixing of reagents. Add the ethylamine slowly, especially on a larger scale.

  • Nitro Compounds: Aromatic nitro compounds should be handled with care as some can be thermally unstable. Avoid excessive heating.[7]

References

Technical Support Center: Optimizing Substitutions on the Nitropyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing substitution reactions on the nitropyridine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during these critical synthetic transformations. The inherent electron deficiency of the pyridine ring, significantly enhanced by the presence of a nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a cornerstone of modern medicinal chemistry.[1][2]

This resource provides field-proven insights, detailed protocols, and troubleshooting guides to help you navigate the intricacies of these reactions and achieve optimal results in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup, execution, and optimization of substitution reactions on nitropyridines.

Q1: Why is my SNAr reaction on a nitropyridine ring failing or giving a low yield?

A1: A low or non-existent yield in an SNAr reaction on a nitropyridine can stem from several factors. A systematic approach to troubleshooting is crucial.[3]

  • Insufficient Ring Activation: While the nitro group is a strong electron-withdrawing group (EWG), its position relative to the leaving group is critical. For optimal activation, the nitro group should be ortho or para to the leaving group, as this allows for effective resonance stabilization of the negatively charged Meisenheimer intermediate.[2]

  • Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. The typical reactivity order for halides in SNAr reactions is F > Cl > Br > I.[4] If you are using a less reactive leaving group, consider increasing the reaction temperature or using a more potent nucleophile.

  • Nucleophile Reactivity: The nucleophile must be sufficiently strong to attack the electron-deficient ring. If using a weak nucleophile (e.g., an alcohol), deprotonation with a suitable base to form the more nucleophilic alkoxide is often necessary.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can all dramatically influence the reaction outcome. Polar aprotic solvents like DMF or DMSO are often preferred as they can help stabilize the charged intermediate.[5] The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions.

Q2: I am observing the formation of multiple products or unexpected side reactions. What are the likely causes?

A2: The formation of multiple products can be due to a lack of regioselectivity, over-reaction (di-substitution), or decomposition of starting materials or products.

  • Regioselectivity Issues: In di-substituted nitropyridines, such as 2,4-dichloro-5-nitropyridine, the initial substitution typically occurs at the C4 position (ortho to the nitro group) due to greater resonance stabilization of the Meisenheimer complex. However, under more forcing conditions, substitution at the C2 position can also occur.

  • Di-substitution: If your starting material has multiple leaving groups, di-substitution can be a problem. To favor mono-substitution, use a controlled amount of the nucleophile (typically 1.0-1.1 equivalents) and maintain a lower reaction temperature.

  • Side Reactions with the Nitro Group: While generally stable, the nitro group can be reduced under certain conditions, especially in the presence of reducing agents or certain nucleophiles at high temperatures.[6] Be mindful of the compatibility of your reagents and conditions with the nitro functionality.

Q3: How do I choose the optimal solvent and base for my reaction?

A3: The choice of solvent and base is interdependent and crucial for success.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices for SNAr reactions as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[5][7] Alcohols like isopropanol or ethanol can also be used, sometimes in combination with water, particularly for reactions with amine nucleophiles.[1]

  • Base Selection: An inorganic base like K2CO3 or Cs2CO3 is often used when the nucleophile requires deprotonation (e.g., phenols, thiols). For amine nucleophiles, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the acid formed during the reaction.[1] The strength of the base should be matched to the pKa of the nucleophile.

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your experiments.

Decision-Making Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_activation Is the nitro group ortho/para to the leaving group? start->check_activation check_lg Is the leaving group (F, Cl) optimal? check_activation->check_lg Yes solution_activation Consider alternative isomer or different synthetic route. check_activation->solution_activation No check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes solution_lg Increase temperature or use a more reactive substrate. check_lg->solution_lg No check_conditions Are reaction conditions (solvent, temp, base) optimized? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger nucleophile or deprotonate with a base. check_nucleophile->solution_nucleophile No solution_conditions Screen polar aprotic solvents (DMF, DMSO). Increase temperature. Select appropriate base. check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for common substitution reactions on nitropyridines.

Protocol 1: SNAr of 2-Chloro-5-nitropyridine with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 2-chloro-5-nitropyridine with a primary or secondary amine.[1]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Reaction Parameter Summary
ParameterRecommended ConditionsRationale
Solvent Anhydrous Ethanol, Isopropanol/Water, DMF, DMSOPolar solvents stabilize the Meisenheimer complex.
Base Triethylamine, K2CO3, Cs2CO3Scavenges HCl byproduct or deprotonates the nucleophile.[1]
Temperature Room Temperature to Reflux (e.g., 80 °C)Higher temperatures can increase the reaction rate for less reactive substrates.[1]
Equivalents Nucleophile: 1.0-1.2 eq., Base: 1.2-1.5 eq.A slight excess of the nucleophile and base ensures complete reaction.
Mechanism of SNAr on a Nitropyridine Ring

The SNAr reaction on a nitropyridine proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nitro group is crucial for stabilizing the intermediate.[1][2]

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Note: The DOT script above is a template. For a functional diagram, the IMG SRC attributes would need to be replaced with actual image URLs of the chemical structures. Due to the limitations of this environment, generating images directly is not possible.

References

Stability and proper storage conditions for "2-Ethylamino-3-nitropyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Ethylamino-3-nitropyridine (CAS No. 26820-65-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential challenges during your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter, providing explanations for the underlying causes and actionable solutions.

Issue 1: Visual Changes in the Solid Compound (Color Change, Clumping)

Question: My solid this compound, which was initially a yellow crystalline powder, has darkened to a brownish hue and appears clumpy. What could be the cause, and is the material still usable?

Answer:

The observed color change and clumping are likely indicators of degradation. Nitropyridine derivatives can be susceptible to degradation, especially when exposed to light, moisture, or elevated temperatures.

  • Causality: The nitro group (-NO₂) is an electron-withdrawing group that can make the pyridine ring susceptible to nucleophilic attack. The ethylamino group (-NHCH₂CH₃) is an electron-donating group. This combination of substituents can influence the compound's reactivity. Exposure to atmospheric moisture can lead to hydration, and subsequent degradation. Light, particularly UV light, can provide the energy for photochemical reactions, leading to the formation of colored impurities.[1] Clumping is a direct result of moisture absorption.

  • Recommended Action:

    • Assess Purity: The first step is to assess the purity of the material. This can be done using techniques like HPLC, TLC, or NMR to identify the presence of any new peaks or signals that would indicate degradation products.

    • Usability Decision: If the purity is still within the acceptable range for your specific application, you may be able to proceed with caution. However, for sensitive applications such as in vitro or in vivo studies, using a degraded compound is not recommended as the impurities could lead to erroneous results.

    • Future Prevention: To prevent this from recurring, it is crucial to store the compound under the recommended conditions.

Issue 2: Inconsistent Results or Loss of Potency in Solution

Question: I've prepared a stock solution of this compound in DMSO, but I'm observing a gradual decrease in its expected activity over a few days. What is happening?

Answer:

A decline in potency suggests that the compound is unstable in your chosen solvent or under your storage conditions.

  • Causality: While DMSO is a common solvent, the stability of a compound in solution is not guaranteed. Potential degradation pathways in solution include:

    • Solvolysis: Reaction with the solvent or trace amounts of water in the solvent.

    • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.[1]

    • Photodegradation: Exposure to ambient light can trigger degradation.[1]

  • Recommended Action & Protocol:

    • Prepare Fresh Solutions: The most immediate solution is to prepare fresh solutions immediately before each experiment.

    • Optimize Storage of Stock Solutions:

      • Aliquot: Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles.

      • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

      • Light Protection: Store all solutions in amber vials or wrap them in aluminum foil to protect from light.

    • Conduct a Simple Stability Study: To determine the optimal storage conditions, you can perform a small-scale stability study.

  • Prepare a stock solution of this compound at a known concentration.

  • Divide the solution into several aliquots in amber vials.

  • Store the aliquots under different conditions (e.g., 4°C, -20°C, room temperature, exposed to light, protected from light).

  • Analyze the purity of an aliquot from each condition by HPLC at set time points (e.g., 0, 24, 48, 72 hours).

  • Compare the chromatograms to identify any new degradation peaks and quantify the remaining parent compound.

Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis

Question: During HPLC analysis of my sample containing this compound, I am observing new, unexpected peaks that were not present initially. What are these?

Answer:

The appearance of new peaks is a strong indication of the formation of degradation products. The identity of these degradants will depend on the stressor.

  • Potential Degradation Pathways:

    • Hydrolysis: Under acidic or basic conditions, the nitro group could be susceptible to modification, or the pyridine ring itself could undergo nucleophilic attack.[1]

    • Oxidation: As mentioned, oxidation can lead to the formation of N-oxides.[1]

    • Photodegradation: UV light can induce complex photochemical reactions in nitroaromatic compounds, potentially leading to rearranged products or reduction of the nitro group.[1]

  • Troubleshooting & Optimization:

    • Forced Degradation Study: To understand the potential degradation products, a forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to accelerate its breakdown.[2]

    • Analytical Method Validation: Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Based on safety data sheets for similar nitropyridine compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Room temperature.[3]Avoids potential for freeze-thaw cycles that can introduce moisture.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).[3]Minimizes exposure to oxygen and moisture, reducing oxidative and hydrolytic degradation.
Light Keep in a dark place.[3]Protects from light-induced degradation. Use amber glass vials.
Container Tightly sealed container.[4][5]Prevents ingress of moisture and atmospheric contaminants.

Q2: What solvents are recommended for preparing solutions of this compound?

A2: The choice of solvent will depend on your specific application.

  • For biological assays: DMSO and Ethanol are common choices due to their solvating power and compatibility with cell culture media (at low final concentrations).

  • For chemical reactions: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are often suitable.

Always perform a small-scale solubility test first. As a best practice, prepare solutions fresh for each use to minimize degradation.

Q3: What materials and chemical classes are incompatible with this compound?

A3: Avoid contact with the following:

  • Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.[4][6]

  • Strong acids and bases: Can catalyze degradation of the molecule.[4]

  • Heat, sparks, and open flames: The compound is combustible.[4][5]

Q4: How should I handle spills of this compound?

A4: For minor spills of the solid material, carefully sweep it up and place it in a sealed container for disposal.[7] Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing Stability and Handling Workflows

Decision-Making Workflow for Compound Stability

The following diagram outlines a logical workflow for assessing and ensuring the stability of this compound in your experiments.

StabilityWorkflow cluster_0 A Receive/Synthesize Compound B Visual Inspection (Color, Form) A->B C Store Solid Under Recommended Conditions B->C Looks OK I Check Purity (HPLC, NMR) B->I Visual Change D Prepare Solution C->D E Use Immediately D->E Best Practice F Store Solution (Short-Term) D->F If Necessary G Perform Experiment E->G F->G H Inconsistent Results? G->H H->I Yes L Troubleshoot Experiment H->L No J Degradation Observed? I->J K Optimize Storage/ Prepare Fresh J->K Yes J->L No K->D M Proceed L->M

Caption: Decision workflow for handling and troubleshooting this compound.

References

Technical Support Center: Safe Handling and Disposal of 2-Ethylamino-3-nitropyridine Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Ethylamino-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of waste generated from experiments involving this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to maintain the highest standards of laboratory safety and environmental responsibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and disposal of this compound.

Q1: What are the primary hazards of this compound?

A1: this compound is classified as a hazardous substance with several key risks. It is considered acutely toxic if swallowed, inhaled, or in contact with skin.[1] It is also known to cause significant skin and serious eye irritation, and may lead to respiratory irritation.[2][3] The presence of the nitro group on the pyridine ring suggests that, like many nitroaromatic compounds, it should be handled with care to avoid conditions that could lead to thermal decomposition, which may produce toxic fumes like nitrogen oxides (NOx) and carbon monoxide.[3]

Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. The required PPE depends on the scale and nature of the operation. The following table summarizes the minimum requirements.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Butyl rubber)Fully buttoned lab coat[4]Required. Work must be done in a certified chemical fume hood or with a powered air-purifying respirator (PAPR) to prevent dust inhalation.[5]
In-Solution Handling Chemical safety goggles[2]Chemical-resistant gloves[6]Lab coat[4]Work should be conducted in a chemical fume hood to avoid aerosol/vapor inhalation.[4]
Waste Handling/Disposal Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over lab coatWork in a well-ventilated area, preferably a fume hood.[6]

Causality: The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion.[3] Engineering controls like fume hoods are the first line of defense against inhalation, which is a significant risk with fine powders.[5] Double-gloving can be a prudent measure during weighing and waste consolidation.

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: Absolutely not. Never pour this compound or any solutions containing it down the drain. This compound is a hazardous chemical, and its impact on aquatic ecosystems has not been fully characterized.[7] Such disposal violates environmental regulations and can lead to contamination of waterways.[8] All waste must be collected and disposed of as hazardous chemical waste.[4]

Q4: How should I store the waste container for this compound in the lab?

A4: Waste should be stored in a designated Satellite Accumulation Area (SAA).[4] The container must be:

  • Compatible and Sealed: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap.[4]

  • Clearly Labeled: The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").[4]

  • Segregated: Store the container away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][9] Keep it in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.

Section 2: Troubleshooting and Emergency Scenarios

This section provides guidance for specific issues that may arise during experimentation and handling.

Scenario 1: A small amount ( <1 gram) of solid this compound has spilled inside the chemical fume hood.

  • Problem: Accidental release of a toxic powder in a contained space.

  • Solution:

    • Do not panic. Keep the fume hood sash at its operating height to maintain containment. Alert colleagues in the immediate vicinity.

    • Don appropriate PPE: Ensure you are wearing your lab coat, safety goggles, and double gloves.

    • Contain the powder: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent it from becoming airborne. Avoid using paper towels initially as they can create dust.[10]

    • Collect the material: Carefully sweep or scoop the mixture into a designated hazardous waste container using non-sparking tools.

    • Decontaminate the surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

  • Causality: The primary goal is to prevent the fine powder from dispersing. Using a dry absorbent first minimizes aerosolization. Subsequent wet decontamination ensures the removal of residual chemical.

Scenario 2: I notice the color of my this compound solid has changed from light yellow to a darker brown/orange.

  • Problem: This may indicate decomposition or contamination. Nitroaromatic compounds can be susceptible to degradation, potentially forming more hazardous byproducts.

  • Solution:

    • Do not use the material. Assume it is compromised.

    • Isolate the container: Place the container in secondary containment (e.g., a larger, sealable plastic tub or bag).

    • Label clearly: Add a label to the container indicating "Suspected Decomposition - Do Not Use."

    • Dispose as hazardous waste: Arrange for the disposal of the entire container through your institution's Environmental Health and Safety (EHS) office. Do not attempt to open it if there are any signs of pressure buildup.

  • Causality: Color change often signals chemical instability. Handling a potentially decomposed, unknown mixture poses a greater risk than handling the pure compound. Safe disposal is the most prudent course of action.

Scenario 3: My waste container for halogenated solvents (which includes this compound waste) feels warm to the touch.

  • Problem: An exothermic reaction may be occurring in the waste container. This is a serious safety concern.

  • Solution:

    • Alert others and evacuate the immediate area. Inform your supervisor and EHS immediately.

    • Do not attempt to move or open the container. If it is safe to do so from a distance and without risking personal exposure, you can direct a fire extinguisher at the container to cool it.

    • Allow emergency responders to handle the situation. They have the training and equipment to manage reactive chemical waste.

  • Causality: This situation highlights the critical importance of waste segregation.[4] Nitropyridines can react with other chemicals. For example, mixing with strong acids, bases, or reducing agents inadvertently added to the waste stream could initiate a dangerous reaction. Always use separate, clearly labeled waste containers for different chemical classes.

Section 3: Standard Operating Procedures (SOPs)

These SOPs provide step-by-step guidance for routine and critical tasks.

SOP 1: Collection and Segregation of this compound Waste
  • Identify Waste Streams: At the start of your experiment, identify all potential waste streams:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, silica gel, and excess solid reagent.

    • Liquid Waste: Reaction mixtures, solutions, and solvent rinses containing the compound.

  • Select Appropriate Containers:

    • For solid waste, use a sealable, puncture-resistant container (e.g., a wide-mouth HDPE jar).

    • For liquid waste, use a compatible, sealed solvent waste container (e.g., an HDPE carboy).

  • Label Containers: Before adding any waste, label the container with "Hazardous Waste," the full chemical name(s), and the start date.[4]

  • Segregate Waste:

    • Collect this compound waste in a container designated for "Nitro-Containing Aromatic Waste" or "Halogenated/Nitrogenated Organic Waste" as per your institution's EHS guidelines.

    • CRITICAL: Do NOT mix this waste stream with strong acids, bases, or oxidizing agents.[9]

  • Accumulation: Keep the waste container sealed when not in use. Store it in your lab's designated Satellite Accumulation Area.

  • Disposal Request: Once the container is full or reaches your institution's time limit for accumulation, submit a pickup request to your EHS department.

SOP 2: Decontamination of Glassware
  • Initial Rinse: In a chemical fume hood, perform a preliminary rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse solvent as hazardous liquid waste.

  • Soaking: Submerge the glassware in a basic solution (e.g., a 1M solution of sodium hydroxide in ethanol or water) for several hours. This can help degrade residual nitroaromatic compounds.

    • Scientific Rationale: Nitroarenes can be susceptible to nucleophilic attack under basic conditions, aiding in their degradation to less hazardous compounds.

  • Collection of Soak Solution: Dispose of the soaking solution as hazardous waste.

  • Standard Cleaning: After decontamination, the glassware can be cleaned using standard laboratory detergents and procedures.

  • Final Rinse: Thoroughly rinse with deionized water before drying.

Section 4: Visual Workflow Guides
Waste Disposal Decision Workflow

This diagram outlines the logical steps for ensuring proper disposal of waste containing this compound.

WasteDisposalWorkflow start Start: Experiment Generates Waste identify Identify Waste Type (Solid, Liquid, Glassware) start->identify is_sharp Is it a sharp? (Needle, broken glass) identify->is_sharp sharps_container Place in Puncture-Proof Sharps Container is_sharp->sharps_container Yes select_container Select Correct Waste Container (HDPE, Glass) is_sharp->select_container No store_waste Store Sealed Container in SAA (Away from incompatibles) sharps_container->store_waste check_label Is Container Properly Labeled? ('Hazardous Waste', Name, Date) select_container->check_label label_container ACTION: Label Container Now check_label->label_container No add_waste Add Waste to Segregated Container check_label->add_waste Yes label_container->add_waste add_waste->store_waste is_full Container Full or Time Limit Reached? store_waste->is_full request_pickup Submit Waste Pickup Request to EHS is_full->request_pickup Yes end_process End: Await EHS Pickup is_full->end_process No, continue accumulation request_pickup->end_process

Caption: Waste Disposal Decision Workflow for this compound.

References

Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitropyridine Synthesis. This guide is designed for researchers, chemists, and process development professionals who handle the unique challenges associated with the nitration of pyridine rings. The synthesis of nitropyridines is fundamental in the development of pharmaceuticals and agrochemicals. However, these reactions are notoriously exothermic and carry a significant risk of thermal runaway if not properly controlled.[1]

This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address specific issues you may encounter. Our goal is to blend theoretical understanding with practical, field-proven solutions to ensure both the success and safety of your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Risks

This section covers foundational knowledge essential for safely handling nitropyridine synthesis.

Q1: What is a thermal runaway reaction in the context of nitropyridine synthesis?

A1: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[2] The rate of the reaction increases with temperature, which in turn releases heat more rapidly than the cooling system can dissipate it. This creates a dangerous positive feedback loop, leading to a rapid spike in temperature and pressure that can result in equipment failure, fire, or an explosion.[2][3] Nitration reactions, in particular, are highly energetic, and the resulting nitro-compounds can be thermally unstable, further increasing the risk.[4][5]

Q2: What are the primary causes of a thermal runaway during nitration?

A2: The most common root causes stem from an imbalance between the rate of heat generation and the rate of heat removal. Key factors include:

  • Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) lacks the capacity to absorb the heat generated by the reaction.

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture (typically mixed nitric and sulfuric acid) too quickly generates heat faster than it can be removed.[6]

  • Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway that propagates through the entire mixture.[2]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may be added but not consumed. A subsequent, even minor, increase in temperature can then trigger a sudden and violent reaction of the accumulated reagents.[6][7]

  • Contamination: Impurities, such as residual acids or metal halides from previous steps, can significantly lower the decomposition temperature of the nitro-compounds, making them less stable.[2][4]

Q3: What are the early warning signs of an impending thermal runaway?

A3: Vigilant monitoring is critical for early detection. Key warning signs include:

  • A sudden, unexpected increase in the internal reaction temperature that does not stabilize with cooling adjustments.

  • A noticeable rise in pressure within a closed or vented system.

  • Changes in the color of the reaction mixture (e.g., darkening, turning brown/black).

  • The evolution of brown-yellow fumes (nitrogen dioxide gas) from the reaction headspace.[2][8]

Q4: Why is vigorous agitation so critical for preventing thermal runaway?

A4: Vigorous and consistent agitation is essential for two primary reasons. First, it ensures that the reactants are homogeneously mixed, preventing the formation of localized areas of high concentration. Second, and most importantly, it facilitates efficient heat transfer from the reaction bulk to the vessel walls and into the cooling medium.[2] Without proper agitation, the heat generated in the center of the reactor cannot be effectively removed, creating dangerous hot spots that are a common precursor to thermal runaway.[6]

Q5: How can I safely prepare and handle the mixed acid nitrating agent?

A5: The preparation of the nitrating agent (mixed sulfuric and nitric acid) is itself a highly exothermic process. Always add the sulfuric acid slowly to the nitric acid while cooling the mixture in an ice bath.[9] Never add water or the acids in the reverse order, as this can cause a violent exothermic reaction and dangerous splashing.[6] Store the prepared mixed acid in a cool, well-ventilated area, away from combustible materials.[6]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a question-and-answer guide to troubleshoot common problems encountered during nitropyridine synthesis.

Issue 1: Rapid, Uncontrolled Temperature Rise

Question: My reaction temperature is rising quickly and is not responding to my cooling bath. What are the immediate actions I must take?

Answer: This is a critical situation indicating a potential thermal runaway. Your immediate priority is to regain control and ensure safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent or any other reactant.[2]

  • Enhance Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further.

  • Prepare for Emergency Quench: If the temperature continues to rise dramatically, be prepared to quench the reaction. The standard procedure is to cautiously and slowly pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[6]

    • Causality: This action serves two purposes: it rapidly cools the reaction and dilutes the acid concentration, which slows the reaction rate. However, be aware that the dilution of concentrated sulfuric acid is itself highly exothermic. This step should only be performed as a last resort and with extreme caution, behind a safety shield and with appropriate personal protective equipment (PPE).[6]

  • Alert Personnel: Inform your supervisor and any colleagues in the vicinity of the situation. Follow all established laboratory emergency protocols.

dot

Caption: Decision tree for managing a temperature excursion.

Issue 2: Low Yield of the Desired Nitropyridine

Question: My reaction resulted in a very low yield, and I suspect poor temperature control was the issue. What are the likely causes?

Answer: Low yields are often linked to improper reaction conditions, which can lead to the formation of by-products or incomplete conversion.

Potential Causes and Preventative Measures:

  • Over-Nitration: If the reaction temperature is too high or the reaction time is too long, you may form dinitrated or other undesired side products.[10] To favor mono-nitration, maintain a consistent, low temperature and monitor the reaction's progress (e.g., by TLC or GC-MS) to stop it at the optimal time.[10]

  • Incorrect Reagent Stoichiometry: Using a large excess of the nitrating agent significantly increases the probability of multiple nitrations.[10] Use a minimal excess to drive the reaction to completion while minimizing side reactions.

  • Insufficiently Harsh Conditions: The pyridine ring is electron-deficient and deactivated towards electrophilic substitution, especially when protonated in strong acid.[10][11][12] Direct nitration often requires high temperatures (e.g., >100 °C for some substrates) to proceed at a reasonable rate.[9][11] If your temperature was too low, the reaction may not have gone to completion.

  • Alternative Synthesis Route: For specific isomers like 2- or 4-nitropyridine, direct nitration is often ineffective. The synthesis must proceed through an intermediate like pyridine-N-oxide, which activates the 4-position for nitration.[11][13]

Issue 3: Reaction Mixture Turned Dark Brown/Black

Question: My reaction mixture became very dark, and the final product was impure. What causes this decomposition?

Answer: A dark coloration often indicates decomposition or the formation of undesired, polymerized side products.[13]

Potential Causes and Preventative Measures:

  • Excessive Temperature: High local or bulk temperatures can cause the organic materials, including the starting material, intermediates, or the final product, to decompose. Pure organic nitro-compounds can decompose violently at high temperatures.[4][5]

  • Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the organic substrate, leading to a complex mixture of by-products and a dark, tar-like appearance.

  • Contaminants: As mentioned, certain impurities can catalyze decomposition reactions.[4] Ensure your glassware is scrupulously clean and your starting materials are of high purity.

  • Solution: Strict temperature control is paramount. Ensure your thermometer is correctly placed to measure the internal temperature of the reaction mass. Maintain vigorous stirring to prevent hot spots and add the nitrating agent slowly and steadily.

Experimental Protocols and Data

Adherence to a well-designed protocol is the foundation of a safe and successful synthesis.

Protocol 1: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide

This protocol is adapted from established literature procedures and highlights critical safety checkpoints.[9][11]

dot

G prep 1. Prepare Nitrating Acid (H2SO4 into HNO3 on ice) setup 2. Reactor Setup (Flask, Stirrer, Thermo, Addition Funnel) prep->setup charge 3. Charge & Heat Substrate (Pyridine-N-oxide to 60°C) setup->charge addition 4. Slow Dropwise Addition (Maintain T < 100°C) charge->addition react 5. Controlled Heating (Heat to 125-130°C for 3h) addition->react quench 6. Safe Quenching (Pour onto crushed ice) react->quench workup 7. Neutralization & Isolation (NaHCO3, Filtration, Recrystallization) quench->workup

Caption: General experimental workflow for nitropyridine synthesis.

Methodology:

  • Preparation of Nitrating Acid: In a 250 mL flask cooled in an ice bath, add 12 mL of fuming HNO₃. With continuous stirring, slowly and carefully add 30 mL of concentrated H₂SO₄ in portions. Allow the resulting mixture to warm to 20 °C before use.[11]

  • Reactor Setup: Assemble a three-neck flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Ensure all joints are secure.

  • Substrate Charging: Charge the flask with 9.51 g (100 mmol) of pyridine-N-oxide and heat it to 60 °C.[9]

  • Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel. Add the acid dropwise to the stirred pyridine-N-oxide over approximately 30 minutes. The internal temperature will initially drop.[9] The rate of addition must be controlled to manage the exotherm.

  • Reaction Heating: After the addition is complete, heat the reaction mixture so that the internal temperature reaches 125-130 °C. Maintain this temperature for 3 hours.[9]

  • Work-up and Quenching: After cooling the reaction mixture to room temperature, pour it slowly and carefully into a beaker containing 150 g of crushed ice with good stirring.[11]

  • Neutralization and Isolation: Carefully add a saturated sodium carbonate solution in small portions until the pH reaches 7-8. Caution: Vigorous foaming will occur. [8][11] A yellow solid will precipitate. Collect the crude product by suction filtration. The product can be purified by recrystallization from acetone to remove inorganic salts.[9]

Protocol 2: Thermal Hazard Assessment with Reaction Calorimetry

To scale up any nitration, a thorough understanding of its thermal properties is essential. Reaction calorimetry is the primary tool for this analysis.[2]

Methodology:

  • Charge Reactor: Charge the reaction calorimeter with the initial substrate (e.g., pyridine derivative) and solvent (e.g., sulfuric acid).[2]

  • Establish Isothermal Conditions: Bring the reactor contents to the desired starting temperature and allow the system to stabilize.

  • Controlled Dosing: Add the nitrating agent at a precisely controlled rate that simulates the planned process. The calorimeter's software measures the heat evolved in real-time.[2]

  • Data Acquisition: Continuously record the reactor temperature (Tr), jacket temperature (Tj), and dosing rate. The heat flow (Qr) is calculated from these parameters, allowing for the determination of the heat of reaction.[2]

ParameterSymbolSignificance for Safety Assessment
Heat of Reaction ΔHrThe total heat released by the reaction. A high value indicates a greater potential for temperature increase if cooling is lost.[2]
Adiabatic Temperature Rise ΔTadThe theoretical temperature increase of the reaction mass assuming no heat is lost (adiabatic conditions). This is a critical indicator of runaway potential.[2][14]
Maximum Temperature of the Synthesis Reaction MTSRThe highest temperature the reaction would reach following a cooling failure, considering the accumulation of unreacted material.[2][7]
Table 1: Key Thermal Hazard Indicators for Nitration Reactions.

Advanced Topics: Batch vs. Continuous Flow Nitration

Question: What is the difference between batch and continuous flow nitration, and which is safer?

Answer: The choice between batch and continuous flow processing has significant implications for safety and scalability.

FeatureBatch NitrationContinuous Flow Nitration
Operation Reactants are added to a stirred vessel; the reaction proceeds over time.Reactants are continuously pumped, mixed, and reacted in a small-volume reactor (e.g., microreactor or tube reactor).
Heat Transfer Poor surface-area-to-volume ratio, making heat removal difficult, especially on a large scale.[13]Excellent surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control.[6][13]
Safety Higher risk due to large volumes of energetic material and potential for thermal runaway.[6]Inherently safer due to the small volume of reactants present at any given moment, minimizing the potential impact of a runaway.[13][15]
Scalability Scaling up is challenging due to heat management issues.[6]Easily scalable by running the process for a longer duration ("scaling out").
Table 2: Comparison of Batch vs. Continuous Flow Nitration.

For highly exothermic and potentially hazardous reactions like nitropyridine synthesis, continuous flow technology is the authoritative, field-proven safer alternative , especially for pilot-plant and production scales.[13][16] It minimizes the accumulation of hazardous intermediates and provides superior control over the reaction exotherm.[13]

References

Technical Support Center: Purification of 2-Ethylamino-3-nitropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-Ethylamino-3-nitropyridine and its structurally related derivatives. These compounds are valuable intermediates in pharmaceutical and agrochemical research, often serving as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] However, their unique chemical structure presents specific and often frustrating challenges during purification.

The inherent properties of these molecules—namely, the basicity of the pyridine nitrogen and the exocyclic amino group, combined with the strongly electron-withdrawing nitro group—create a delicate balance of reactivity and physical characteristics.[4][5][6] This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered in the lab, providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse of purification, but for this compound derivatives, it can be fraught with difficulty. The primary issues stem from the basic nature of the pyridine and amino functionalities interacting with the acidic surface of standard silica gel.[4][7]

Q1: Why are my chromatographic peaks showing severe tailing and why is my recovery so low?

Symptom: Your compound elutes from the silica gel column as a broad, streaking band (tailing) instead of a sharp peak, and the final isolated yield is significantly lower than expected.

Causality: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[4] Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atoms on your molecule engage in a strong acid-base interaction with these silanol groups.[7] This causes a portion of your molecules to "stick" to the stationary phase, leading to a slow, uneven elution (tailing) and, in some cases, irreversible adsorption, which results in low recovery.[4][7]

Solutions:

  • Mobile Phase Modification (The Quick Fix): Add a small amount of a competitive base to your mobile phase (eluent). Typically, 0.1-1% triethylamine (Et₃N) or pyridine is sufficient.[7] These additives will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound, which then elutes with a much-improved peak shape.

  • Use a Neutralized or Deactivated Stationary Phase: If mobile phase additives are not sufficient or are incompatible with your compound, switch your stationary phase.

    • Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. This pre-treats the entire stationary phase.[7]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds. Use Brockmann Grade II or III neutral or basic alumina.

    • End-Capped Silica: Reverse-phase (e.g., C18) silica is often "end-capped" to mask residual silanol groups, leading to better peak shapes for basic compounds.[4]

Experimental Protocol: Column Chromatography on Neutralized Silica Gel
  • Slurry Preparation: In a beaker, add 100 g of silica gel to approximately 400 mL of your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Neutralization: Add 4-5 mL of triethylamine (Et₃N) to the slurry and stir gently for 15-20 minutes.

  • Column Packing: Wet-pack the column with the neutralized silica slurry. Ensure even packing to avoid channels.

  • Equilibration: Run 2-3 column volumes of the mobile phase (which should also contain 0.5-1% Et₃N) through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of neutralized silica gel ("dry loading") for the best resolution.

  • Elution: Run the column using a gradient of your chosen solvents (e.g., Hexane/Ethyl Acetate), ensuring that the eluent always contains 0.5-1% Et₃N.

  • Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Q2: I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve resolution?

Symptom: On TLC, your product and an impurity appear as spots that are very close together or overlapping, making separation on a column difficult. This is common if you have isomeric byproducts, such as 2-amino-5-nitropyridine derivatives.[8]

Causality: Resolution in chromatography depends on the differential partitioning of compounds between the mobile and stationary phases. If two compounds have very similar polarities and structures, they will interact with the stationary phase similarly, leading to poor separation.

Solutions:

  • Solvent System Optimization: Do not rely solely on the common Hexane/Ethyl Acetate system. Experiment with different solvent systems that offer alternative selectivities.

    • Introduce a Different Solvent: Try replacing one of the solvents with another of similar polarity but different chemical nature. For example, substitute Ethyl Acetate with Dichloromethane (DCM) or Diethyl Ether. A common eluent system for nitropyridines is a mixture of pentane and dichloromethane.[9]

    • Use a Ternary System: Sometimes adding a third solvent in a small percentage (e.g., 1-5% Methanol or Acetone in a DCM/Hexane mixture) can drastically alter selectivity.

  • Change the Stationary Phase: As mentioned previously, switching from silica to alumina or a different phase like a cyano- or diol-bonded silica can change the primary interaction mechanism and improve separation.[4]

  • Employ High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC using a high-efficiency column (e.g., with smaller particle sizes) can provide the resolution needed.[4]

Troubleshooting Workflow for Column Chromatography

G Start Problem with Column Chromatography Tailing Peak Tailing or Low Recovery? Start->Tailing Resolution Poor Resolution / Co-elution? Tailing->Resolution No AddBase Add 0.5-1% Et3N or Pyridine to Eluent Tailing->AddBase Yes OptimizeSolvent Optimize Solvent System (e.g., DCM/Pentane, add MeOH) Resolution->OptimizeSolvent Yes NeutralizeSilica Use Neutralized Silica or Alumina AddBase->NeutralizeSilica Still Tailing Success Purification Successful AddBase->Success Fixed NeutralizeSilica->Success ChangePhase Change Stationary Phase (Alumina, Cyano, etc.) OptimizeSolvent->ChangePhase Still Poor OptimizeSolvent->Success Fixed PrepHPLC Consider Preparative HPLC ChangePhase->PrepHPLC Still Poor ChangePhase->Success Fixed PrepHPLC->Success

Caption: A decision tree for troubleshooting common chromatography issues.

Section 2: Overcoming Recrystallization Hurdles

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. However, it requires finding the right conditions, and nitropyridine derivatives can be stubborn.

Q3: My purified product is a persistent oil and refuses to crystallize. What should I do?

Symptom: After removing the solvent from your purified column fractions, you are left with a thick oil or a waxy solid instead of the desired crystalline material.

Causality: Crystallization requires the orderly arrangement of molecules into a lattice. This process can be inhibited by several factors:

  • Residual Impurities: Even small amounts of impurities can disrupt crystal lattice formation.

  • Supersaturation Issues: The solution may be too supersaturated, causing the compound to crash out as an amorphous solid or oil rather than forming ordered crystals.

  • Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures.

Solutions:

  • Ensure Purity: First, confirm the purity of your oil using an analytical technique like HPLC or NMR. If significant impurities are present, another round of chromatography may be necessary.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of crystalline material from a previous batch, add a single seed crystal to the oil. This will act as a template for crystallization.

  • Solvent Trituration: Add a poor solvent (one in which your compound is insoluble, like hexane) to the oil and stir or sonicate. This can sometimes shock the compound into precipitating as a solid, which can then be filtered and used for a proper recrystallization.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether or DCM) and allow the solvent to evaporate very slowly in the back of a fume hood. This gradual increase in concentration can promote the growth of single crystals.

Q4: What is a systematic way to choose a recrystallization solvent?

Symptom: You are unsure which solvent to use for recrystallization and want to avoid time-consuming trial and error.

Causality: An ideal recrystallization solvent should dissolve the compound completely when hot (near the solvent's boiling point) but poorly when cold (at room temperature or 0°C).[10] The principle of "like dissolves like" is a good starting point. This compound has both polar (amino, nitro) and non-polar (ethyl, aromatic ring) characteristics.

Solution: Systematic Screening

Use a small amount of your compound (~10-20 mg) in a test tube for each solvent test.

  • Test Solubility at Room Temperature: Add a solvent dropwise. If the compound dissolves readily at room temperature, it is too good a solvent. (e.g., DCM, Chloroform).

  • Test Solubility When Hot: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate. If it remains insoluble, it's a poor solvent.

  • Test Crystallization on Cooling: If the compound dissolved when hot, cool the test tube to room temperature and then in an ice bath. If crystals form, you have found a good single solvent.

  • Test Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (one in which it's very soluble) while hot. Then, add a "poor" solvent (one in which it's insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

SolventBoiling Point (°C)Polarity (Index)Potential Use
Ethanol 785.2Good single solvent for many nitropyridines.
Methanol 656.6Often too polar, but can be part of a pair.
Acetone 565.1Good single solvent, but low boiling point.[9]
Ethyl Acetate 774.4Good starting point for screening.
Toluene 1112.4Good for less polar derivatives.
Hexane/Heptane 69 / 98~0.1Excellent "poor" solvent for solvent pairs.
Water 10010.2Generally too polar, compound is likely insoluble.
Solvent data sourced from publicly available data.[11]

Recrystallization Solvent Screening Workflow

G Start Start: Impure Solid TestSingle Test Single Solvents (~10 mg solid per test) Start->TestSingle CheckCold Soluble in Cold? TestSingle->CheckCold CheckHot Insoluble in Cold. Soluble in Hot? CheckCold->CheckHot No BadSolvent Discard Solvent CheckCold->BadSolvent Yes CheckCrystals Forms Crystals on Cooling? CheckHot->CheckCrystals Yes CheckHot->BadSolvent No TestPair No Single Solvent Found. Test Solvent Pairs. CheckHot->TestPair No GoodSolvent Found Good Single Solvent CheckCrystals->GoodSolvent Yes CheckCrystals->TestPair No

Caption: A workflow for systematically screening recrystallization solvents.

Section 3: Purity Assessment and Characterization

Confirming the purity of your final product is a critical, non-negotiable step. A single purification method may not remove all impurities, so orthogonal analytical techniques are recommended.

Q5: How can I be confident about the purity of my final product?

Symptom: You have a nice crystalline solid, but you need to rigorously prove its purity and confirm its identity.

Causality: Purity is not just the absence of visible impurities; it's the absence of any other chemical species at a detectable level. Different analytical methods have different strengths for detecting specific types of impurities (e.g., residual solvents, isomers, inorganic salts).[12][13]

Solutions: A Multi-Technique Approach

Analytical TechniqueInformation ProvidedCommon Application
HPLC-UV/MS Quantitative purity (area %), impurity profile, molecular weight confirmation.The gold standard for purity assessment. Can detect non-volatile impurities.[14][15]
¹H and ¹³C NMR Structural confirmation, detection of structural isomers and organic impurities.Essential for confirming the chemical structure is correct.[13]
GC-MS Detection of residual volatile solvents.Important for final compounds to ensure no harmful solvents remain.[16][17]
Melting Point Indication of purity (sharp vs. broad melting range).A sharp melting point is a good indicator of high purity.[1]
Elemental Analysis (CHN) Confirms the elemental composition (C, H, N) matches the expected formula.Provides strong evidence for the molecular formula and purity.
Karl Fischer Titration Quantifies water content.Important for obtaining an accurate mass of anhydrous material.[12]
Experimental Protocol: Purity Analysis by HPLC-UV
  • Sample Preparation: Accurately prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. Hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).[7][18]

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Any peak greater than 0.1% should be investigated.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Ethylamino-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Pharmacophore

In the landscape of medicinal chemistry, the pyridine ring is a "privileged structural motif," forming the core of numerous therapeutic agents.[1] Its derivatives, particularly the 2-aminopyridine scaffold, are recognized as foundational moieties in drug discovery, offering a versatile platform for developing novel agents with a wide spectrum of pharmacological activities.[2][3] This guide provides an in-depth comparison of the biological activities of a specific class of these compounds—2-Ethylamino-3-nitropyridine derivatives—against established drugs, supported by experimental data and methodological insights.

The this compound structure is a key intermediate in the synthesis of more complex molecules, including various therapeutic agents.[4][5] The presence of the nitro group (NO2), a potent electron-withdrawing group, and the ethylamino group significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets.[6]

Comparative Biological Activity: A Data-Driven Overview

The true measure of a novel compound's potential lies in its performance relative to existing, clinically approved drugs. The following sections provide a quantitative comparison across several key therapeutic areas.

Antimicrobial Activity

The 2-aminopyridine scaffold is a well-established pharmacophore in antimicrobial agents, with derivatives showing efficacy against a range of bacteria and fungi.[2][7] The introduction of a nitro group can further enhance this activity, as nitroaromatic compounds are known to be potent antimicrobial agents, often acting as pro-drugs that are activated by microbial nitroreductases to generate cytotoxic radical species.[6]

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DrugS. aureusB. subtilisE. coliP. aeruginosaReference
Nitropyridine-containing complexes9.1–17.99.1–17.99.1–17.99.1–17.9[1]
Phenolic nitropyridine derivative (98, R=2-OH)-62.5--[1]
2-aminopyridine derivative (2c)0.0390.039No effect-[7]
Ciprofloxacin (Standard) 22–2622–2622–2622–26[1]
Sulfapyridine (Standard) ActiveActiveActiveActive[2][8]
Ampicillin (Standard) PotentPotentPotentVariable[9]

Note: Lower MIC values indicate higher potency. Data for specific this compound derivatives is often embedded within broader studies of nitropyridines.

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DrugC. albicansC. glabrataC. tropicalisReference
Nitropyridine-containing complexes21.9–25.3--[1]
N-hydroxy-pyridoxazinone (R=n-Bu)62.562.562.5[1]
Nystatin (Standard) 19--[1]
Fluconazole (Standard) ActiveActiveActive[9]
Anticancer Activity

Derivatives of 2-aminopyridine, particularly 2-amino-3-cyanopyridines, have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11] The mechanism often involves binding to DNA or inhibiting key kinases involved in cancer cell proliferation, such as PIM-1 kinase.[10]

Table 3: Comparative Anticancer Activity (IC50 in µM)

Compound/DrugHT29 (Colon)A549 (Lung)MKN45 (Gastric)MCF7 (Breast)Reference
2-amino-3-cyanopyridine (4a)2.243---[10]
Nopinone-based 2-amino-3-cyanopyridine (4f)-23.7867.6153.87[11]
Doxorubicin (Standard) 3.964---[10]
Imatinib (Standard) --Active-[12]

Note: Lower IC50 values indicate higher cytotoxic potency.

Anti-inflammatory Activity

The 2-aminopyridine core is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam.[2][8] Recent studies show that novel pyridine derivatives can significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Table 4: Comparative Anti-inflammatory Activity

Compound/DrugNO Inhibition (%)IC50 (µM)Reference
Pyridine derivative (7a)65.48%76.6[13]
Pyridine derivative (7f)51.19%96.8[13]
Piroxicam (Standard) Potent Inhibitor-[2]
Naproxen (Standard) High Activity-[12]
Antiviral Activity

A key application for this compound is as a precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV infection.[5] This highlights its role in developing potent antiviral agents.

Table 5: Comparison with Known Anti-HIV Drugs

Compound Class / DrugMechanism of ActionRelevanceReference
Dipyridodiazepine derivativesNNRTISynthesized from this compound[5]
Nevirapine (Standard) NNRTIA benchmark NNRTI for HIV-1[5]
Delavirdine (Standard) NNRTIContains a 2-aminopyridine moiety[2]

Mechanistic Insights and Signaling Pathways

The diverse biological activities of these derivatives stem from their ability to interact with various cellular targets.

Antimicrobial Mechanism of Action

The activity of nitroaromatic compounds against microbes is a multi-step process. It relies on the enzymatic reduction of the nitro group within the microbial cell, which generates highly reactive and toxic intermediates like nitroso and hydroxylamine species. These intermediates can cause widespread cellular damage.

G cluster_cell Microbial Cell Nitro_Compound 2-Ethylamino- 3-nitropyridine (Pro-drug) Nitroreductase Nitroreductase Enzymes Nitro_Compound->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Cellular_Damage DNA Damage & Oxidative Stress Reactive_Intermediates->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Antimicrobial activation of nitropyridine derivatives.

Anti-inflammatory Signaling Pathway

In inflammatory conditions, macrophages are often stimulated by agents like LPS, leading to the upregulation of pro-inflammatory genes through signaling pathways like NF-κB. This results in the production of mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6). Pyridine derivatives can interfere with this cascade.

G LPS LPS Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Activation Macrophage->NFkB Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB->Genes Inhibition Pyridine Derivative Inhibition NFkB->Inhibition blocks Mediators Inflammatory Mediators (NO, Cytokines) Genes->Mediators

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted cancer therapeutics, the pyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] This guide delves into the intricate structure-activity relationships (SAR) of a pivotal class of these compounds: pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors. While the initial query focused on 2-Ethylamino-3-nitropyridine, the synthetic evolution of this core often leads to more complex, fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which have demonstrated significant clinical potential.[2][3] This guide will, therefore, focus on a well-documented series of pyrido[2,3-d]pyrimidine analogs, providing a comparative analysis of their biological activities against a panel of key oncogenic tyrosine kinases.

The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The pyrido[2,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of ATP, the natural ligand for protein kinases. This structural mimicry allows pyrido[2,3-d]pyrimidine derivatives to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity and downstream signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[2][4] The journey from simple nitropyridine precursors to these complex heterocyclic systems represents a sophisticated approach in medicinal chemistry to enhance potency, selectivity, and drug-like properties.

Lead Compound Identification and Initial Biological Profile

Screening of compound libraries for inhibitors of fibroblast growth factor receptor (FGFr) and platelet-derived growth factor receptor (PDGFr) tyrosine kinases identified a novel pyrido[2,3-d]pyrimidine lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (Compound 1, formerly PD-089828) .[5] This initial lead demonstrated broad-spectrum activity against several important tyrosine kinases, as detailed in the table below.

Kinase TargetIC50 (µM)[5]
PDGFr1.11
FGFr0.13
EGFr0.45
c-Src0.22
InsR>50

Table 1: In vitro inhibitory activity of the lead compound 1 against a panel of tyrosine kinases.

The promising, albeit broad, activity profile of compound 1 served as the launching point for a comprehensive SAR investigation aimed at improving potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The SAR of the pyrido[2,3-d]pyrimidine series was systematically explored by modifying the substituents at the 2- and 6-positions of the heterocyclic core.

Modifications at the 2-Position: Enhancing Potency and Bioavailability

Substitutions at the 2-amino group of the lead compound were investigated to enhance potency and improve physicochemical properties. The introduction of a [4-(diethylamino)butyl]amino side chain proved to be a particularly fruitful modification.

CompoundR Group (at 2-position)PDGFr IC50 (µM)[5]FGFr IC50 (µM)[5]EGFr IC50 (µM)[5]c-Src IC50 (µM)[5]
1 -NH₂1.110.130.450.22
2 -NH(CH₂)₄N(C₂H₅)₂0.020.040.110.05

Table 2: Comparison of in vitro inhibitory activity of analogs with modifications at the 2-position.

The data clearly indicates that the addition of the basic side chain in compound 2 resulted in a significant enhancement of inhibitory activity across all tested kinases, with improvements ranging from approximately 3-fold for FGFr to over 50-fold for PDGFr. This enhancement is likely due to the formation of additional interactions within the ATP-binding pocket and improved solubility and bioavailability.[5]

Modifications at the 6-Position: Tuning Kinase Selectivity

The 6-aryl substituent of the pyrido[2,3-d]pyrimidine core is situated deep within the ATP-binding cleft, in a region not occupied by ATP itself.[1] This position, therefore, offers a prime opportunity to modulate kinase selectivity.

CompoundR' Group (at 6-position)PDGFr IC50 (µM)[5]FGFr IC50 (µM)[5]EGFr IC50 (µM)[5]c-Src IC50 (µM)[5]
1 2,6-dichlorophenyl1.110.130.450.22
3 3,5-dimethoxyphenyl>500.060>50>50

Table 3: Comparison of in vitro inhibitory activity of analogs with modifications at the 6-position.

Remarkably, replacing the 2,6-dichlorophenyl group of the lead compound with a 3,5-dimethoxyphenyl moiety (compound 3 ) resulted in a dramatic shift in selectivity. While potency against PDGFr, EGFr, and c-Src was completely abrogated (IC50 > 50 µM), the inhibitory activity against FGFr was enhanced, yielding a highly selective FGFr inhibitor.[5] This highlights the critical role of the 6-position substituent in dictating the kinase selectivity profile of this scaffold.

Experimental Protocols

General Synthetic Workflow

The synthesis of the pyrido[2,3-d]pyrimidine analogs generally follows a multi-step sequence, as depicted in the workflow diagram below. The key steps involve the construction of the fused pyridine ring followed by diversification at the 2- and 7-positions.[5]

G cluster_0 Core Synthesis cluster_1 Diversification 2-amino-3-cyanopyridine 2-amino-3-cyanopyridine 2,4-diamino-pyrido[2,3-d]pyrimidine 2,4-diamino-pyrido[2,3-d]pyrimidine 2-amino-3-cyanopyridine->2,4-diamino-pyrido[2,3-d]pyrimidine Cyclization 2-amino-4-chloro-pyrido[2,3-d]pyrimidine 2-amino-4-chloro-pyrido[2,3-d]pyrimidine 2,4-diamino-pyrido[2,3-d]pyrimidine->2-amino-4-chloro-pyrido[2,3-d]pyrimidine Chlorination 2-amino-4-substituted-pyrido[2,3-d]pyrimidine 2-amino-4-substituted-pyrido[2,3-d]pyrimidine 2-amino-4-chloro-pyrido[2,3-d]pyrimidine->2-amino-4-substituted-pyrido[2,3-d]pyrimidine Nucleophilic Substitution (R' at C4) Final Analog Final Analog 2-amino-4-substituted-pyrido[2,3-d]pyrimidine->Final Analog Modification at C2/C7

General synthetic workflow for pyrido[2,3-d]pyrimidine analogs.

Step-by-Step Protocol for the Synthesis of 2,7-Diamino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine (Intermediate for Compound 1): [5]

  • To 60 mL of 2-ethoxyethanol at 0 °C, cautiously add 0.24 g (6 mmol) of 60% sodium hydride in portions.

  • Allow the reaction mixture to warm to room temperature.

  • Add 2.79 g (15 mmol) of 2-amino-4,6-dichloro-5-formylpyrimidine followed by 2.07 g (15 mmol) of 2,6-dichlorophenylacetonitrile.

  • Reflux the mixture for 4 hours.

  • Pour the reaction mixture into water and let it stand at room temperature for 1 hour.

  • Filter the insoluble product, wash with ether, and dry under high vacuum at 75 °C for 12 hours to yield the desired product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the tyrosine kinase domains of PDGFr, FGFr, EGFr, and c-Src is determined using a standard ELISA-based assay.

Workflow for Kinase Inhibition Assay:

G Kinase & Substrate Kinase & Substrate Incubation with ATP & Inhibitor Incubation with ATP & Inhibitor Kinase & Substrate->Incubation with ATP & Inhibitor Detection of Phosphorylation Detection of Phosphorylation Incubation with ATP & Inhibitor->Detection of Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Detection of Phosphorylation->Data Analysis (IC50)

Workflow for in vitro kinase inhibition assay.

Protocol Outline:

  • Coat microtiter plates with a substrate for the specific kinase.

  • Add the kinase enzyme to the wells.

  • Add varying concentrations of the test compounds (inhibitors).

  • Initiate the kinase reaction by adding ATP.

  • After incubation, wash the plates and add a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP).

  • Add a chromogenic substrate and measure the absorbance to quantify the extent of phosphorylation.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of the pyrido[2,3-d]pyrimidine scaffold is rooted in its proven success as a kinase inhibitor framework, owing to its ability to mimic ATP and form key hydrogen bonds in the hinge region of the kinase active site. The systematic modifications at the 2- and 6-positions were driven by the hypothesis that these positions could be exploited to enhance potency and tune selectivity, respectively. The use of a panel of kinases in the biological evaluation serves as a self-validating system, allowing for the simultaneous assessment of on-target potency and off-target effects, which is crucial for developing safe and effective therapeutics.

Conclusion and Future Directions

The SAR studies of the pyrido[2,3-d]pyrimidine series have successfully identified key structural features that govern their potency and selectivity as tyrosine kinase inhibitors. The introduction of a basic side chain at the 2-position consistently enhances broad-spectrum activity, while modifications at the 6-position provide a powerful tool for engineering kinase selectivity. These findings offer a robust framework for the design of next-generation kinase inhibitors with improved therapeutic profiles. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to advance them into clinical development.

References

"2-Ethylamino-3-nitropyridine" as a scaffold: a comparative analysis in drug design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program.[1][2] The scaffold not only provides the three-dimensional framework for the pharmacophoric elements but also profoundly influences the compound's physicochemical properties, metabolic stability, and overall druglikeness.[3] Among the myriad of heterocyclic systems, the pyridine ring stands out as a "privileged" scaffold, frequently appearing in FDA-approved drugs due to its ability to engage in a variety of non-covalent interactions and its synthetic tractability.[4][5] This guide provides an in-depth comparative analysis of the "2-Ethylamino-3-nitropyridine" scaffold, a less-explored yet promising framework, against its more common bioisosteric relatives, particularly the 2-aminopyridine core.

The 2-Aminopyridine Scaffold: A Precedent of Success

The 2-aminopyridine moiety is a well-established pharmacophore found in numerous clinically successful drugs.[6] Its utility stems from its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the interactions of key biological recognition motifs. A prime example of its application is in the development of kinase inhibitors, where the 2-aminopyridine core can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket.[7]

Bioisosteric Relatives of the 2-Aminopyridine Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[8][9] For the 2-aminopyridine scaffold, several bioisosteric replacements have been explored to modulate properties such as potency, selectivity, and pharmacokinetics.

BioisostereRationale for ReplacementExample Application
Aminopyrimidine Introduces an additional nitrogen atom, altering electronics and hydrogen bonding potential. Can improve metabolic stability.Kinase inhibitors, such as those targeting Janus Kinase (JAK) family members.[10]
Thienopyrimidine Fused ring system that can provide a different shape and extended aromatic surface for interaction.VEGFR-2 kinase inhibitors for anti-cancer therapy.
Indazole A bicyclic aromatic system that can mimic the hydrogen bonding pattern of 2-aminopyridine while offering a different vector for substituent placement.Various kinase inhibitors.

The choice of a bioisostere is a multi-parameter optimization problem, balancing the desired biological activity with physicochemical properties and synthetic accessibility.

The Rise of the 2-Alkylamino-3-nitropyridine Scaffold

The introduction of a nitro group at the 3-position of the 2-aminopyridine scaffold, coupled with N-alkylation, gives rise to the 2-alkylamino-3-nitropyridine framework. This seemingly subtle modification has profound implications for the scaffold's electronic properties and its potential applications in drug design.

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic routes for 2-amino-3-nitropyridine derivatives. A common strategy involves the nitration of a 2-aminopyridine precursor, followed by N-alkylation.

General Synthetic Workflow:

G Start 2-Aminopyridine Intermediate1 2-Amino-3-nitropyridine Start->Intermediate1 Nitration (e.g., HNO3/H2SO4) Product This compound Intermediate1->Product N-Ethylation (e.g., Ethyl iodide, base)

Figure 1: A general synthetic scheme for this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

  • Nitration of 2-Aminopyridine: To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically below 20°C).[6][11] The reaction mixture is then carefully neutralized to precipitate the 2-amino-3-nitropyridine and 2-amino-5-nitropyridine isomers. The desired 3-nitro isomer can be separated by techniques such as fractional crystallization or chromatography.[11]

  • N-Ethylation of 2-Amino-3-nitropyridine: The isolated 2-amino-3-nitropyridine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF). A base, for instance, sodium hydride or potassium carbonate, is added, followed by the dropwise addition of an ethylating agent like ethyl iodide or diethyl sulfate. The reaction is typically stirred at room temperature or with gentle heating until completion. Work-up involves quenching the reaction with water and extracting the product with an organic solvent. Purification is achieved through column chromatography.

Physicochemical Properties and Structural Features

The introduction of the ethyl group and the nitro group significantly alters the physicochemical properties of the parent 2-aminopyridine scaffold.

Property2-AminopyridineThis compoundRationale for Change
Lipophilicity (cLogP) ~0.5IncreasedAddition of the ethyl group increases hydrophobicity.
pKa (of the amino group) ~6.8DecreasedThe electron-withdrawing nitro group reduces the basicity of the exocyclic amino group.
Hydrogen Bonding Donor and acceptorPrimarily a hydrogen bond donor (NH)The nitro group is a strong hydrogen bond acceptor. The exocyclic nitrogen's lone pair is less available for hydrogen bonding due to resonance with the nitro group.
Dipole Moment ModerateIncreasedThe strongly electron-withdrawing nitro group induces a significant dipole moment.

These altered properties can have a significant impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis in Drug Design Applications

The unique electronic and steric features of the this compound scaffold make it an intriguing candidate for various therapeutic targets, particularly protein kinases.

Kinase Inhibition: A Case Study

Many kinase inhibitors utilize a heterocyclic scaffold to form hydrogen bonds with the kinase hinge region. The 2-aminopyridine scaffold is a classic example. The this compound scaffold can also participate in similar interactions, but with key differences.

G cluster_0 2-Aminopyridine Scaffold cluster_1 This compound Scaffold 2AP_Hinge Hinge Region (Backbone NH) 2AP_Scaffold 2-Aminopyridine 2AP_Hinge->2AP_Scaffold H-Bond EANP_Hinge Hinge Region (Backbone NH) EANP_Scaffold This compound EANP_Hinge->EANP_Scaffold H-Bond EANP_Pocket Hydrophobic Pocket EANP_Scaffold->EANP_Pocket Ethyl group interaction

Figure 2: Comparison of binding modes in a kinase active site.

The ethyl group can occupy a hydrophobic pocket adjacent to the hinge region, potentially increasing binding affinity and selectivity. The nitro group, being a strong electron-withdrawing group, can modulate the electronics of the pyridine ring, influencing its interaction with the protein. Furthermore, the nitro group itself can form specific interactions within the active site.

Structure-Activity Relationship (SAR) Considerations

Based on the known SAR of related 2-aminopyridine kinase inhibitors, we can hypothesize the following for the this compound scaffold:

  • The Ethyl Group: The size and nature of the alkyl group at the 2-amino position can be varied to probe the size and character of the adjacent hydrophobic pocket.

  • The Nitro Group: While a powerful modulator of electronics, the nitro group can sometimes be a liability due to potential metabolic reduction to toxic species. Bioisosteric replacements for the nitro group, such as a cyano or a sulfone group, could be explored to mitigate this risk while retaining the desired electronic properties.

  • Substitution on the Pyridine Ring: The remaining positions on the pyridine ring (4, 5, and 6) are amenable to substitution to introduce additional pharmacophoric features or to fine-tune physicochemical properties.

Potential Advantages and Disadvantages

Potential Advantages:

  • Novel Chemical Space: The this compound scaffold is less explored, offering opportunities for novel intellectual property.

  • Modulated Physicochemical Properties: The nitro and ethyl groups provide handles to tune lipophilicity, pKa, and polarity.

  • Potential for Enhanced Selectivity: The ethyl group can exploit specific hydrophobic pockets in the target protein.

Potential Disadvantages:

  • Metabolic Liability of the Nitro Group: The potential for reduction of the nitro group to reactive metabolites is a significant concern that needs to be addressed during lead optimization.

  • Synthetic Challenges: The synthesis may require careful optimization to achieve good yields and regioselectivity, especially during the nitration step.[11]

Conclusion and Future Perspectives

The "this compound" scaffold represents an intriguing, albeit underexplored, platform for drug discovery. Its unique combination of a hydrogen-bonding aminopyridine core, a lipophilic ethyl group, and a strongly electron-withdrawing nitro group offers a distinct set of properties compared to more conventional scaffolds. While the potential for metabolic liabilities associated with the nitro group necessitates careful consideration and potential bioisosteric replacement, the scaffold's ability to access novel chemical space and potentially achieve enhanced target selectivity makes it a worthy candidate for further investigation. Future work should focus on the systematic exploration of the structure-activity relationships of this scaffold against various therapeutic targets, coupled with a thorough evaluation of its metabolic fate. Such studies will be crucial in unlocking the full potential of the this compound framework in the development of next-generation therapeutics.

References

Validating the Efficacy of 2-Substituted-3-Nitropyridine Compounds In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine nucleus remains a cornerstone of medicinal chemistry, with nitropyridine derivatives emerging as particularly promising scaffolds for the development of novel therapeutics.[1][2] Among these, compounds featuring a 2-substituted-3-nitropyridine core have garnered significant attention for their potential as potent anticancer agents. This guide provides an in-depth, comparative analysis of the in vitro efficacy of this class of compounds, with a particular focus on their mechanism as microtubule-targeting agents. We will objectively compare their performance with established alternatives, supported by experimental data and detailed protocols, to empower researchers in their drug development endeavors.

The Rationale for Targeting Microtubules with Nitropyridine Analogs

Microtubules, dynamic polymers of α- and β-tubulin, are critical for several cellular functions, most notably the formation of the mitotic spindle during cell division.[3][4] Their pivotal role in mitosis makes them an attractive target for anticancer therapies.[4][5] Microtubule-targeting agents (MTAs) disrupt the delicate balance of microtubule polymerization and depolymerization, leading to a cascade of events culminating in cell cycle arrest and apoptosis (programmed cell death).[2][3]

Recent studies have highlighted a novel class of 3-nitropyridine analogues as potent microtubule-targeting agents with significant anti-cancer effects across a broad range of cancer types. These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by interacting with tubulin at the colchicine-binding site.

For the purpose of this guide, we will focus on a representative 2-Ethylamino-3-nitropyridine based compound as our subject of analysis and compare its in vitro performance against Paclitaxel , a well-established microtubule-stabilizing agent.

Comparative In Vitro Efficacy: this compound Derivatives vs. Paclitaxel

The cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents.[6] A key metric for this evaluation is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[6][7] The lower the IC50 value, the greater the potency of the compound.

Below is a comparative summary of representative antiproliferative activities for 3-nitropyridine derivatives and Paclitaxel across various cancer cell lines. It is important to note that IC50 values are highly dependent on the specific compound, cell line, and experimental conditions.

Compound Class Cell Line Cancer Type Representative IC50
3-Nitropyridine Derivative JurkatLeukemiaInduces G2/M arrest
A549LungDemonstrates tubulin disintegration
Colon Cancer XenograftColonEffective inhibition of cancer growth in vivo
Paclitaxel MDA-MB-231Breast~0.3 - 5.0 nM[5]
SK-BR-3Breast~3.5 nM[5]
T-47DBreast~1.9 nM[5]
A549Lung~27 nM (120h exposure)[5]

Mechanistic Deep Dive: Signaling Pathways to Apoptosis

The efficacy of microtubule-targeting agents is rooted in their ability to trigger a specific signaling cascade that leads to apoptosis. Understanding this pathway is crucial for rational drug design and for identifying potential mechanisms of resistance.

Experimental Workflow for In Vitro Cytotoxicity Testing

A general workflow for assessing the cytotoxicity of a novel compound is depicted below. This systematic approach ensures robust and reproducible data.

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_procedure Assay Procedure (e.g., MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50 signaling_pathway compound 2-Substituted-3-Nitropyridine (Tubulin Polymerization Inhibitor) tubulin α/β-Tubulin Dimers compound->tubulin Binds to paclitaxel Paclitaxel (Microtubule Stabilizer) microtubules Microtubule Dynamics Disruption paclitaxel->microtubules Stabilizes sac Spindle Assembly Checkpoint (SAC) Activation microtubules->sac mitotic_arrest G2/M Phase Arrest sac->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos apoptosis Apoptosis bcl2_phos->apoptosis caspases Caspase Activation apoptosis->caspases

References

A Senior Application Scientist's Guide to the Synthesis of 2-Ethylamino-3-nitropyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic routes to 2-Ethylamino-3-nitropyridine and its derivatives, a class of molecules that serve as crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of 2-Alkylamino-3-nitropyridines

The 2-amino-3-nitropyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of conditions from cancer to viral infections.[2][3] The introduction of an ethylamino group at the 2-position modulates the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile. Consequently, efficient and scalable access to these building blocks is of paramount importance. This guide will focus on the two most prevalent strategies for their synthesis: Nucleophilic Aromatic Substitution (SNAr) and direct nitration, evaluating them on efficiency, regioselectivity, and scalability.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Pathway

The most reliable and widely employed method for synthesizing this compound derivatives is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages a readily available precursor, typically 2-chloro-3-nitropyridine, and reacts it with ethylamine.

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[4] The pyridine ring is "activated" towards nucleophilic attack by the potent electron-withdrawing nitro group (-NO₂) at the 3-position. This group powerfully delocalizes the negative charge of the intermediate through resonance, particularly when it is ortho or para to the site of attack.[5]

  • Nucleophilic Attack: Ethylamine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C-2 position, breaking the aromaticity of the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[6]

  • Elimination & Aromatization: The leaving group, typically a halide like chloride, is subsequently eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

The strong activation provided by the ortho-nitro group makes this reaction highly efficient and regioselective, favoring substitution exclusively at the C-2 position over other positions on the ring.

SNAr_Mechanism cluster_0 cluster_1 cluster_2 Start 2-Chloro-3-nitropyridine Reagent + Ethylamine Intermediate Meisenheimer Complex (Resonance Stabilized) Reagent->Intermediate Step 1: Addition Elimination - Cl⁻ (Leaving Group) Product This compound Elimination->Product Step 2: Elimination

Caption: The two-step Addition-Elimination mechanism for the SNAr reaction.

Experimental Protocol: SNAr Amination

This protocol provides a robust method for the synthesis of this compound from 2-chloro-3-nitropyridine.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Ethylamine solution (e.g., 70% in water, or as a solution in a suitable solvent) (2.0-3.0 equiv)

  • Anhydrous Ethanol or Isopropanol

  • Triethylamine (optional, 1.2 equiv)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equiv).

  • Dissolution: Dissolve the starting material in a suitable solvent like ethanol or isopropanol (to achieve a concentration of approximately 0.1-0.2 M).

  • Nucleophile Addition: Add the ethylamine solution (2.0-3.0 equiv) to the flask at room temperature with stirring. An excess of the amine is used to drive the reaction to completion and act as a base to neutralize the HCl formed. Alternatively, a non-nucleophilic base like triethylamine can be added.[6]

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 70-80 °C) and maintain for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine and any salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Route 2: Direct Nitration - The Regioselectivity Challenge

An alternative, though often less efficient, approach is the direct electrophilic nitration of 2-ethylaminopyridine. This method involves treating the substrate with a strong nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Mechanistic Rationale

This reaction follows a classical electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the mixed acids, acts as the electrophile. However, the regiochemical outcome is complex.

  • The amino group (-NHEt) is a powerful activating, ortho, para-directing group.

  • The pyridine ring nitrogen is strongly deactivating towards electrophilic attack due to its electronegativity and its protonation under the acidic conditions, which further increases its electron-withdrawing effect.

The interplay of these factors leads to a mixture of products, primarily the 3-nitro and 5-nitro isomers.[2][7] Isolating the desired 3-nitro isomer from this mixture can be challenging and often results in low overall yields of the target compound.[8]

Nitration_Pathway cluster_0 Start 2-Ethylaminopyridine Reagent + HNO₃ / H₂SO₄ Mixture Isomeric Mixture Reagent->Mixture Electrophilic Substitution Product3 This compound (Desired Product) Mixture->Product3 Major/Minor Isomer Product5 2-Ethylamino-5-nitropyridine (Byproduct) Mixture->Product5 Major/Minor Isomer

Caption: Direct nitration of 2-ethylaminopyridine leading to an isomeric mixture.

Experimental Protocol: Direct Nitration

This protocol is representative for the nitration of an aminopyridine, but requires significant optimization and careful handling due to the use of strong acids.

Materials:

  • 2-Ethylaminopyridine (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath, beaker, dropping funnel

Procedure:

  • Acid Mixture: In a flask cooled in an ice bath, carefully add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 2-ethylaminopyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature remains low (0-5 °C). The amine will be protonated in situ.

  • Nitrating Agent: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for several hours.

  • Quenching: Very carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product. Extract the product with an organic solvent.

  • Purification: The major challenge lies here. The isomeric mixture must be separated, typically requiring extensive column chromatography, which can significantly lower the isolated yield of the desired 3-nitro product.

Comparative Analysis of Synthetic Routes

To provide a clear, objective comparison, the key performance indicators for both routes are summarized below.

ParameterRoute 1: SNArRoute 2: Direct Nitration
Starting Material 2-Chloro-3-nitropyridine2-Ethylaminopyridine
Regioselectivity Excellent (almost exclusively C-2 substitution)Poor (mixture of 3- and 5-nitro isomers)
Typical Yield High (often >80-90% for the substitution step)Low to Moderate (for the desired isomer after separation)
Reaction Conditions Mild to moderate (reflux in alcohol)Harsh (conc. strong acids, low temperatures)
Purification Generally straightforward (crystallization or simple chromatography)Difficult (requires careful separation of isomers)
Scalability Highly scalable and predictableChallenging to scale due to exotherms and purification issues
Safety Concerns Standard handling of organic solvents and aminesHandling of highly corrosive and oxidizing strong acids

Conclusion and Recommendation

For researchers and drug development professionals, the synthesis of this compound derivatives via the Nucleophilic Aromatic Substitution (SNAr) pathway is unequivocally the superior method. Its primary advantages are outstanding regioselectivity, high yields, milder reaction conditions, and straightforward purification.[6] This reliability and predictability make it the preferred choice for both laboratory-scale synthesis and industrial-scale production.

While the direct nitration route may appear attractive due to potentially simpler starting materials, it is severely hampered by a lack of regiocontrol, leading to challenging purification and low isolated yields of the desired this compound isomer.[7][8] The harsh conditions also limit its applicability to more complex or sensitive substrates. Therefore, the SNAr approach represents the most logical, efficient, and robust strategy for accessing this valuable class of chemical intermediates.

References

Efficacy of Novel Pyridine-Derived Herbicides: A Comparative Analysis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Weed Management and Agrochemical Development

In the relentless pursuit of sustainable and effective weed management strategies, the exploration of novel herbicidal compounds is paramount. Among the diverse heterocyclic scaffolds investigated for bioactivity, pyridine derivatives have consistently emerged as a promising class of agrochemicals.[1] This guide provides a comprehensive technical overview of the efficacy of novel pyridine-derived herbicides, with a particular focus on nitropyridine analogues, benchmarked against established commercial standards. While specific data on "2-Ethylamino-3-nitropyridine" is not publicly available, this document synthesizes findings from structurally related compounds to offer valuable insights for researchers, scientists, and professionals in the field of drug and pesticide development.

Introduction: The Chemical Landscape of Pyridine Herbicides

The pyridine ring is a key structural motif in a number of commercially successful herbicides, valued for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1] The introduction of a nitro group, as seen in nitropyridine derivatives, can significantly influence the electronic properties of the molecule, often enhancing its herbicidal potency. Researchers have explored various synthetic routes to create libraries of substituted pyridine compounds, subsequently screening them for pre- and post-emergence herbicidal activity against a spectrum of both monocotyledonous and dicotyledonous weeds.[2][3][4][5]

Experimental Evaluation of Herbicidal Efficacy: A Methodical Approach

The assessment of a novel herbicide's performance is a multi-step process, typically beginning with high-throughput greenhouse screenings and progressing to more extensive field trials. This rigorous evaluation ensures that only the most potent and selective compounds advance in the development pipeline.

Greenhouse Screening Protocol

The initial phase of efficacy testing is conducted under controlled greenhouse conditions. This allows for the rapid assessment of numerous candidate compounds against a panel of economically important weed species.

Step-by-Step Methodology:

  • Weed Species Cultivation: A diverse range of weed species, such as Echinochloa crus-galli (barnyardgrass), Abutilon theophrasti (velvetleaf), Setaria viridis (green foxtail), and Amaranthus retroflexus (redroot pigweed), are cultivated in pots containing a standardized soil mixture.

  • Herbicide Application: The test compounds, along with commercial standards, are formulated as emulsifiable concentrates or wettable powders. These formulations are then applied at various concentrations (e.g., 75 g/ha to 150 g/ha) to the weeds at a specific growth stage (e.g., two- to three-leaf stage for post-emergence application).[6]

  • Efficacy Assessment: After a set period (typically 14 to 21 days), the herbicidal effect is visually assessed and scored on a scale of 0 (no effect) to 100 (complete kill).[7] Parameters such as growth inhibition, chlorosis, and necrosis are recorded.

  • Data Analysis: The data is statistically analyzed to determine the effective dose (ED) values and to compare the performance of the novel compounds with the commercial references.

Figure 1: General workflow for the evaluation of novel herbicides.
Field Trial Protocol

Promising candidates from greenhouse screenings are advanced to field trials to evaluate their performance under real-world environmental conditions and to assess their selectivity in various crops.

Step-by-Step Methodology:

  • Site Selection and Plot Establishment: Field sites are chosen based on their weed spectrum and soil type. The experimental area is divided into plots in a randomized complete block design.

  • Crop and Weed Management: The crop of interest (e.g., corn, soybean, wheat) is planted, and natural weed populations are allowed to establish.

  • Treatment Application: The experimental herbicides and commercial standards are applied at different rates and timings (pre-emergence or post-emergence) using calibrated spray equipment.

  • Efficacy and Crop Safety Evaluation: Weed control is assessed visually at multiple time points after application. Crop injury, if any, is also rated.

  • Yield Data Collection: At the end of the growing season, the crop is harvested from each plot, and the yield is measured to determine the impact of the herbicide treatments.

Comparative Efficacy of Pyridine-Derived Herbicides

Numerous studies have demonstrated the potent herbicidal activity of various substituted pyridine derivatives. The following table summarizes the efficacy of selected novel pyridine compounds against common weeds in comparison to commercial herbicides, as reported in the scientific literature.

Compound ClassTest Compound ExampleWeed SpeciesApplication Rate (g a.i./ha)% InhibitionCommercial Standard% InhibitionReference
2-Cyano-3-substituted-pyridinemethylaminoacrylates Compound with suitable substituentsEchinochloa crus-galli75Excellent--[6]
Substituted 3-(pyridin-2-yl)benzenesulfonamides Compound 2hCommelina tuberosa37.5Effective--[2]
Substituted 3-(pyridin-2-yl)phenylamino derivatives Compound 8dBroadleaf & Monocot Weeds37.5 - 150ExcellentAcifluorfenSuperior[3][8][9]
Pyrido[2,3-d]pyrimidine derivatives Compound 2oAgrostis stolonifera1 mMGoodClomazone, FlumioxazinSimilar[4]
Pyrazole derivatives containing phenylpyridine Compounds 6a, 6cSetaria viridis15050%PyroxasulfoneSlightly Superior[5]

Mode of Action: Unraveling the Herbicidal Mechanism

Understanding the mode of action (MoA) of a new herbicide is crucial for managing herbicide resistance and for developing effective weed control programs.[10][11] Pyridine-based herbicides have been shown to target various physiological processes in plants.

Inhibition of Photosystem II (PSII)

Several pyridine derivatives have been identified as inhibitors of the photosynthetic electron transport chain at Photosystem II (PSII).[6] These compounds bind to the D1 protein of the PSII complex, blocking the flow of electrons and ultimately leading to the cessation of photosynthesis and the production of reactive oxygen species that cause rapid cell death.[12]

PSII_Inhibition Simplified schematic of PSII inhibition by pyridine herbicides. cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA e- QB QB QA->QB e- D1 D1 Protein Herbicide Pyridine Herbicide Herbicide->D1 Binds to

Figure 2: Inhibition of Photosystem II electron transport.
Inhibition of Protoporphyrinogen Oxidase (PPO)

Another important target for some pyridine-derived herbicides is the enzyme protoporphyrinogen oxidase (PPO).[3][8][9] PPO is involved in the biosynthesis of chlorophyll and heme. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly destructive reactive oxygen species, causing rapid membrane damage and cell death.[13][14]

Conclusion and Future Perspectives

The exploration of novel pyridine-derived herbicides continues to be a fertile ground for the discovery of new active ingredients with diverse modes of action. The studies highlighted in this guide demonstrate that compounds based on the pyridine scaffold can exhibit excellent herbicidal efficacy, often comparable or even superior to existing commercial products. While the specific herbicidal profile of "this compound" remains to be elucidated, the broader class of nitropyridine and substituted pyridine derivatives shows significant promise for addressing the ongoing challenges in weed management, including the evolution of herbicide-resistant weeds. Future research should focus on optimizing the efficacy and crop selectivity of these compounds, as well as on detailed toxicological and environmental fate studies to ensure their viability as sustainable weed control solutions.

References

A Comprehensive Spectroscopic Guide to the Differentiation of 2-Ethylamino-3-nitropyridine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical research and chemical synthesis, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides a detailed comparative analysis of 2-Ethylamino-3-nitropyridine and its key positional isomers, focusing on the application of fundamental spectroscopic techniques for their unambiguous differentiation. We will explore the nuanced differences in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, and Mass Spectrometry (MS) data. This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, offering both experimental protocols and in-depth interpretation of spectral data grounded in the principles of chemical structure and electronics.

Introduction: The Critical Role of Isomer Identification

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules.[1][2] The introduction of substituents, such as an ethylamino group (an electron-donating group) and a nitro group (a strong electron-withdrawing group), creates a "push-pull" electronic system. However, the relative positions of these groups on the pyridine ring drastically influence the molecule's electronic distribution, dipole moment, hydrogen bonding capability, and overall three-dimensional shape. Consequently, distinguishing between isomers like this compound and 2-Ethylamino-5-nitropyridine is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and purity of a chemical entity. An incorrect isomer could lead to a complete loss of biological activity or, more dangerously, unforeseen toxicity.[3]

This guide details a multi-pronged spectroscopic approach, demonstrating how a combination of techniques can provide complementary information to build an irrefutable structural assignment.

Molecular Structures of Key Isomers

The primary compounds of interest are this compound and its common positional isomers. The differing placements of the nitro group relative to the ethylamino group and the ring nitrogen atom are the sources of the spectroscopic differences we will explore.

G cluster_0 This compound cluster_1 2-Ethylamino-5-nitropyridine cluster_2 4-Ethylamino-3-nitropyridine (Analogue) 2E3N 2E3N 2E5N 2E5N 4E3N 4E3N

Caption: Molecular Structures of Key Ethylamino-Nitropyridine Isomers.

Experimental Methodologies

The following protocols outline the general procedures for acquiring high-quality spectroscopic data. The key to comparative analysis is consistency in experimental conditions.

General Experimental Workflow

A systematic approach ensures that data from different techniques are reliable and complementary for a single, unknown sample.

G General Spectroscopic Analysis Workflow Sample Purity Check (TLC/LC-MS) MS Mass Spectrometry (MS) Determine Molecular Weight Sample->MS Initial analysis UV UV-Vis Spectroscopy Analyze Electronic Conjugation Sample->UV IR Infrared (IR) Spectroscopy Identify Functional Groups Sample->IR NMR_Prep Sample Prep for NMR (Solvent: CDCl₃ or DMSO-d₆) Sample->NMR_Prep Analysis Integrated Data Analysis & Structure Elucidation MS->Analysis UV->Analysis IR->Analysis NMR_Acq NMR Acquisition (¹H, ¹³C, COSY, HSQC) NMR_Prep->NMR_Acq Dissolution NMR_Acq->Analysis

Caption: A systematic workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal (e.g., diamond or germanium). Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[4]

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[5] Acquire a background spectrum of the clean ATR crystal or the pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent like ethanol or acetonitrile.

  • Acquisition: Use a dual-beam spectrophotometer and a matched pair of quartz cuvettes (one for the sample, one for the solvent blank). Scan a suitable wavelength range, for instance, from 200 to 600 nm, to determine the wavelength(s) of maximum absorbance (λ_max).[6]

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for high-resolution mass determination or Electron Ionization (EI) for fragmentation analysis.[3] Acquire the spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (167.17 g/mol for C₇H₉N₃O₂).

Comparative Spectroscopic Analysis

The electronic interplay between the electron-donating ethylamino group (-NH-CH₂CH₃) and the electron-withdrawing nitro group (-NO₂) is highly dependent on their relative positions. This forms the basis for their spectroscopic differentiation.[7]

¹H NMR Spectroscopy

The chemical shifts (δ) of the pyridine ring protons are highly sensitive to the electronic environment. The -NO₂ group strongly deshields (shifts downfield) adjacent protons, while the -NH- group shields them (shifts upfield).

Proton Assignment This compound (Expected) 2-Ethylamino-5-nitropyridine (Observed/Expected)[8] Rationale for Differences
H-4 ~8.2-8.4 ppm (dd)~7.3-7.5 ppm (dd)In the 3-nitro isomer, H-4 is ortho to the strongly withdrawing -NO₂ group, causing significant deshielding. In the 5-nitro isomer, it is meta, experiencing a much weaker effect.
H-5 ~7.2-7.4 ppm (dd)N/A (Substituted)This proton is adjacent to the donating amino group and experiences less deshielding.
H-6 ~8.0-8.2 ppm (dd)~8.8-9.0 ppm (d)In the 5-nitro isomer, H-6 is ortho to the -NO₂ group and para to the -NH- group, both of which are deshielding positions relative to the ring nitrogen, leading to a very downfield shift.
-NH- Broad singlet, variableBroad singlet, variableThe chemical shift is concentration and solvent-dependent.
-CH₂- ~3.4-3.6 ppm (q)~3.5-3.7 ppm (q)Quartet due to coupling with the -CH₃ group. Minor shifts are expected based on overall electron density.
-CH₃ ~1.2-1.4 ppm (t)~1.2-1.4 ppm (t)Triplet due to coupling with the -CH₂- group. Least affected by ring substitution.

Note: "dd" = doublet of doublets, "d" = doublet, "q" = quartet, "t" = triplet. Expected values are based on established substituent effects on the pyridine ring.[9]

¹³C NMR Spectroscopy

The carbon chemical shifts directly reflect the electron density at each position. The carbon atom directly attached to the -NO₂ group will be significantly deshielded.

Carbon Assignment This compound (Expected) 2-Ethylamino-5-nitropyridine (Expected) Rationale for Differences
C-2 ~158-160 ppm~155-157 ppmDirectly attached to the amino group, making it highly shielded relative to other ring carbons.
C-3 ~130-135 ppm~125-130 ppmIn the 3-nitro isomer, this carbon is directly attached to the nitro group, but its shift is complex due to the adjacent amino group. In the 5-nitro isomer, it's a standard pyridine carbon.
C-4 ~135-140 ppm~108-112 ppmIn the 3-nitro isomer, C-4 is deshielded by the adjacent nitro group. In the 5-nitro isomer, it is shielded by the ortho amino group.
C-5 ~115-120 ppm~145-150 ppmIn the 5-nitro isomer, C-5 is directly attached to the nitro group, resulting in a strong downfield shift.
C-6 ~148-152 ppm~140-145 ppmThe position para to the nitro group (in the 5-nitro isomer) experiences deshielding.
-CH₂- ~40-42 ppm~40-42 ppmAliphatic carbons, less affected by ring electronics.
-CH₃ ~14-16 ppm~14-16 ppmAliphatic carbons, least affected by ring electronics.

Note: Expected values are derived from data for analogous compounds like 2-amino-3-nitropyridine and 2-(dimethylamino)-3-nitropyridine.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of isomers will be broadly similar, subtle shifts in the "fingerprint region" (<1500 cm⁻¹) and in the stretching frequencies of the key groups can be diagnostic.

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Observations for Isomers
N-H Stretch 3200 - 3600A single, medium-intensity peak characteristic of a secondary amine. Its exact position may shift slightly based on intramolecular hydrogen bonding possibilities (e.g., between the N-H and the ortho-nitro group in the 3-nitro isomer).
Aliphatic C-H Stretch 2850 - 3000Present in all isomers, corresponding to the ethyl group.
Aromatic C-H Stretch 3000 - 3100Weak bands typical for aromatic rings.[12][13]
NO₂ Asymmetric Stretch 1500 - 1560A very strong, sharp absorption. The electronic conjugation with the ring system will influence its exact position, providing a key point of comparison.[14]
NO₂ Symmetric Stretch 1330 - 1390A strong, sharp absorption. This, along with the asymmetric stretch, is definitive for the nitro group.[15]
C=C / C=N Stretches 1400 - 1620Multiple bands characteristic of the pyridine ring. The pattern and position of these bands will differ between isomers, creating a unique "fingerprint."

For instance, the proximity of the amino and nitro groups in this compound may allow for intramolecular hydrogen bonding, which can broaden the N-H stretch and shift the NO₂ stretching frequencies compared to the 5-nitro isomer where such an interaction is impossible.[1]

UV-Vis Spectroscopy

The λ_max is a direct measure of the energy required for electronic excitation and is highly dependent on the extent of conjugation in the push-pull system.

Isomer Expected λ_max (nm) Rationale
This compound Shorter wavelength (e.g., ~350-380 nm)The ortho-positioning of the donor and acceptor groups can lead to steric hindrance, potentially twisting the nitro group out of the plane of the pyridine ring. This disruption of planarity reduces conjugation and shifts the absorption to a shorter wavelength (a hypsochromic or blue shift).
2-Ethylamino-5-nitropyridine Longer wavelength (e.g., ~390-420 nm)[16][17]The para-relationship between the donor and acceptor groups allows for maximum resonance stabilization and extended π-conjugation across the molecule. This lowers the energy gap for electronic transition, resulting in absorption at a longer wavelength (a bathochromic or red shift).[14]
Mass Spectrometry

All isomers will have the same molecular ion peak (M⁺˙) at m/z 167, confirming their shared molecular formula (C₇H₉N₃O₂). Differentiation must come from analyzing the fragmentation patterns.

Fragmentation Pathway Expected Fragment (m/z) Diagnostic Potential
Loss of ethyl radical (-•CH₂CH₃) m/z 138Common to all isomers. Results from cleavage of the C-N bond.
Loss of ethylene (-CH₂=CH₂) via McLafferty-type rearrangement m/z 139This is a highly diagnostic fragmentation for the 2-ethylamino isomers. It results in the formation of the 2-amino-nitropyridine radical cation.
Loss of nitro group (-•NO₂) m/z 121Possible, but the stability of the resulting ion would differ between isomers.
Loss of NO (-•NO) m/z 137A common fragmentation pattern for aromatic nitro compounds.

The relative abundance of the fragment ions can be a key differentiator. For example, steric crowding in the 3-nitro isomer might promote or inhibit certain fragmentation pathways compared to the more linear 5-nitro isomer. Advanced techniques like tandem mass spectrometry (MS/MS) can provide even more detailed fragmentation data to distinguish isomers.[3][18]

Integrated Strategy for Isomer Differentiation

No single technique is sufficient. A logical, integrated approach is necessary for unambiguous identification.

G Start Unknown Isomer Sample MS Run Mass Spec. Is m/z = 167? Start->MS Wrong_MW Incorrect Compound MS->Wrong_MW No UV Run UV-Vis. Is λ_max > 400 nm? MS->UV Yes NMR Run ¹H NMR. Is there a proton at ~9.0 ppm? UV->NMR Yes Other_Isomer Other Isomer (e.g., 4-substituted) Confirm with ¹³C & 2D NMR UV->Other_Isomer No (Likely 3- or 4-nitro) Isomer_2E5N Identity: 2-Ethylamino-5-nitropyridine NMR->Isomer_2E5N Yes (H-6 is highly deshielded) Isomer_2E3N Identity: this compound NMR->Isomer_2E3N No (Confirm with H-4 at >8.2 ppm)

Caption: Decision tree for the rapid differentiation of key isomers.

Conclusion

The differentiation of positional isomers such as this compound and its analogues is a challenge readily met by the systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive information on the specific placement of substituents by probing the local electronic environment of each nucleus. UV-Vis spectroscopy serves as a rapid and powerful tool to assess the overall electronic conjugation of the push-pull system, while IR spectroscopy confirms the presence of the required functional groups. Finally, mass spectrometry validates the molecular formula and can offer clues through isomer-specific fragmentation. By integrating the data from these orthogonal techniques, researchers can confidently and accurately elucidate the structure of nitropyridine derivatives, ensuring the integrity and safety of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principle: Proactive Risk Mitigation

In drug discovery and development, our focus is often on the forward synthesis and application of novel compounds. However, a culture of safety excellence demands equal rigor in managing the lifecycle of these chemicals, including their disposal. The protocols herein are designed not merely as steps to follow, but as a self-validating system to protect personnel, facilities, and the environment.

The causality behind stringent disposal protocols for nitrogen-containing heterocyclic compounds like 2-Ethylamino-3-nitropyridine stems from their potential biological activity and the unpredictable reactivity of the nitropyridine functional group.[2] Therefore, we treat this compound as hazardous waste by default.

Hazard Profile and Incompatibility

Based on analysis of close structural analogs, this compound should be handled as a substance with the potential for significant health hazards.

Hazard CategoryAnticipated RiskRationale and Source Analogs
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6]Data from 3-Nitropyridine, 4-(Ethylamino)-3-nitropyridine, and 2-Amino-5-nitropyridine consistently indicate toxicity via oral, dermal, and inhalation routes.
Skin Irritation Causes skin irritation.[3][6][7]SDS for 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine list skin irritation as a primary hazard.
Eye Irritation Causes serious eye irritation.[3][5][7]This is a common hazard for aminopyridine derivatives.
Respiratory Irritation May cause respiratory irritation.[3][6][7][8]Inhalation of dust or vapors can irritate the respiratory system.

Critical Incompatibilities: From a practical standpoint, the most significant risk in a laboratory setting involves inadvertent mixing with incompatible materials. For this class of compounds, the primary incompatibility is:

  • Strong Oxidizing Agents: [3][7][9] Mixing with strong oxidizers can lead to vigorous, potentially explosive reactions. Waste segregation is therefore not just a regulatory requirement, but a critical safety control.

Pre-Disposal: Safety and Engineering Controls

Prior to handling any waste materials, ensure the following controls are in place. This is a non-negotiable baseline for safe operation.

Control TypeSpecificationJustification
Engineering Controls Certified Chemical Fume HoodAll handling and preparation for disposal must be conducted in a fume hood to prevent inhalation of dust or vapors.[1][7]
Emergency Eyewash & Safety ShowerMust be readily accessible and tested regularly.[1][7] This is a critical backup system for accidental exposure.
Personal Protective Equipment (PPE) Eye ProtectionChemical safety goggles are mandatory.[1][9]
Hand ProtectionWear chemically resistant gloves such as nitrile or butyl rubber.[1] Standard latex gloves are insufficient. Always consult the manufacturer's compatibility chart.
Body ProtectionA fully buttoned, flame-resistant lab coat is required.[1]

Step-by-Step Disposal Protocol

This protocol details the systematic procedure for collecting and disposing of this compound waste. The workflow is designed to ensure regulatory compliance and minimize risk at each stage.

Workflow: From Generation to Disposal

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage & Final Disposal A Waste Generation (Pure solid, contaminated labware, or mother liquor) B Classify as Hazardous Chemical Waste A->B Immediate Action C Select Compatible Container (HDPE or Glass, Leak-Proof Lid) B->C Segregate from incompatibles D Add Waste to Container (Do not overfill) C->D E Attach Hazardous Waste Label D->E As soon as first waste is added F Complete All Fields: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics - Accumulation Start Date - PI/Lab Information E->F G Store in Designated Satellite Accumulation Area (SAA) H Arrange Pickup with EHS (When container is full or per institutional policy) G->H Final Step

Caption: Disposal workflow for this compound waste.

Methodology Details:

  • Waste Identification and Segregation:

    • Immediately upon generation, classify any material (pure solid, solutions, or contaminated consumables like gloves and weighing paper) containing this compound as hazardous chemical waste.[1]

    • Designate a specific waste container for this material. Critically, do not mix this waste stream with other chemical wastes, especially strong oxidizing agents.[5][10] The rationale is to prevent dangerous reactions within the waste container.[5]

  • Waste Collection and Containerization:

    • Select a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, with a secure, leak-proof screw cap.[5][11] Do not use metal containers for potentially corrosive waste.[12]

    • Ensure the container is in good condition, clean on the outside, and not leaking.[11]

    • Collect all waste, including contaminated disposables, directly into this container.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[5] The container must be kept closed at all times except when actively adding waste.[11][12]

  • Labeling of Waste Containers:

    • As soon as the first drop of waste is added, the container must be labeled.[10]

    • Use your institution's official hazardous waste label. At a minimum, it must include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "this compound Waste".[1][5]

      • The percent composition of the contents.[11]

      • The date when waste was first added (the "accumulation start date").[5]

      • The name and contact information for the Principal Investigator or laboratory.[5]

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[5]

    • The SAA must be in a well-ventilated area, away from heat or ignition sources, and should provide secondary containment.[5][10]

    • Once the container is full or has reached the storage time limit set by your institution, arrange for collection by your EHS department or a licensed hazardous waste contractor.[1][5][10]

    • Crucially, never pour this compound waste down the drain or dispose of it in the regular trash. [1] This is a direct violation of environmental regulations.

Emergency Procedures: Spill Management

Preparedness is key to effective emergency response. All laboratory personnel must be trained on this procedure.

  • Evacuation and Notification:

    • Alert all personnel in the immediate vicinity of the spill.[1]

    • If the spill is large, produces significant vapors, or you are not trained to handle it, evacuate the area immediately.

    • Contact your institution's emergency response team or EHS department.[1]

  • Containment and Cleanup (for trained personnel on small spills):

    • Ensure you are wearing the appropriate PPE as detailed in Section 3.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Using non-sparking tools, carefully collect the absorbent material and the spilled substance.[1] Place it into a new, sealable hazardous waste container.[1][10]

    • Label this container as "Spill Debris containing this compound" and manage it according to the disposal protocol in Section 4.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent as recommended by your EHS department, followed by a thorough wash with soap and water.[1]

    • Collect all cleanup materials, including contaminated wipes and PPE, as hazardous waste.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylamino-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Ethylamino-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.